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  • Product: 4-O-Benzyl-L-fucal
  • CAS: 137035-65-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectroscopy Characterization of 4-O-Benzyl-L-fucal: A Technical Guide for Carbohydrate Chemists

Executive Summary The synthesis and characterization of partially protected glycals are foundational to modern carbohydrate chemistry. 4-O-Benzyl-L-fucal (PubChem CID 14054734)[1] serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and characterization of partially protected glycals are foundational to modern carbohydrate chemistry. 4-O-Benzyl-L-fucal (PubChem CID 14054734)[1] serves as a critical intermediate in the assembly of complex 2,6-dideoxy oligosaccharides and fucosides, particularly in2[2]. As a Senior Application Scientist, I approach the NMR characterization of this molecule not merely as a routine analytical task, but as a rigorous quality control checkpoint. This whitepaper details the causal logic, self-validating experimental protocols, and diagnostic spectral features required to unambiguously assign the 1 H and 13 C NMR spectra of 4-O-benzyl-L-fucal.

Mechanistic Context & Structural Dynamics

To accurately assign the NMR spectrum of 4-O-benzyl-L-fucal, one must first understand its three-dimensional conformation. L-Fucal (1,5-anhydro-2,6-dideoxy-L-lyxo-hex-1-enitol) possesses a double bond between C-1 and C-2, which forces C-1, C-2, C-3, and the ring oxygen (O-5) into near coplanarity.

Consequently, the pyranose ring adopts a half-chair conformation, predominantly the 5H4​ conformation for the L-lyxo series. In this geometry:

  • H-3 is pseudo-equatorial.

  • H-4 is pseudo-axial.

  • H-5 is equatorial.

Understanding this geometry is the causal link to interpreting the coupling constants ( J -values). Unlike glucals, which exhibit large trans-diaxial couplings ( J≈8−10 Hz), the L-lyxo configuration of 4-O-benzyl-L-fucal dictates small dihedral angles between H-3/H-4 and H-4/H-5, resulting in characteristically narrow multiplets ( J<3.5 Hz)[3].

Experimental Workflow: A Self-Validating Protocol

A robust NMR assignment cannot rely on 1D data alone due to signal overlap. The following step-by-step protocol is designed as a self-validating system , ensuring that each stage of data acquisition cross-verifies the previous one.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of high-purity 4-O-benzyl-L-fucal in 0.6 mL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

  • Causality: CDCl 3​ is selected to prevent the exchange of the free C-3 hydroxyl proton, allowing it to be observed (typically as a broad singlet or doublet if coupled to H-3). Filtration removes paramagnetic particulates that degrade magnetic field homogeneity, ensuring sharp lines necessary for resolving small <3 Hz couplings.

Step 2: Probe Tuning and 1D Acquisition

  • Action: Tune the probe to the exact resonance frequencies of 1 H and 13 C. Acquire a standard 1 H spectrum (16 scans, d1​=2.0 s) and a proton-decoupled 13 C{ 1 H} spectrum (1024 scans, d1​=2.0 s).

  • Validation Checkpoint: Integrate the benzylic CH 2​ multiplet ( δ 4.60–4.80 ppm). If the integral does not exactly match 2.0 relative to the H-1 olefinic proton (1.0), the sample contains residual benzyl alcohol or regioisomeric impurities. Do not proceed to 2D NMR until the sample is repurified.

Step 3: 2D COSY (Contiguous Spin Mapping)

  • Action: Acquire a gradient-selected 1 H- 1 H COSY spectrum.

  • Logic: Anchor the assignment at the highly deshielded H-1 proton ( δ ~6.40 ppm). Trace the 3J correlations sequentially: H-1 H-2 H-3 H-4 H-5 H-6.

Step 4: 2D HSQC & HMBC (Regiochemical Verification)

  • Action: Acquire multiplicity-edited HSQC and gradient HMBC (optimized for nJCH​=8 Hz).

  • Logic: The primary structural ambiguity in this molecule is the exact position of the benzyl group (C-3 vs. C-4). The HMBC provides definitive proof: observe the cross-peak between the benzylic CH 2​ protons and the C-4 carbon ( δ ~76.8 ppm). A lack of correlation to C-3 ( δ ~65.4 ppm) definitively validates the 4-O-benzyl regiochemistry.

NMR Assignment Logic Visualization

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) COSY 1H-1H COSY Trace H1 to H6 Spin System Start->COSY Anchor at H1/H2 HSQC 1H-13C HSQC Direct Carbon Assignment Start->HSQC Anchor at C1/C2 COSY->HSQC Assigned 1H Shifts HMBC 1H-13C HMBC Confirm 4-O-Benzyl Linkage HSQC->HMBC 1H-13C Pairs NOESY NOESY / ROESY Verify L-lyxo Stereochemistry HMBC->NOESY Quaternary/Linkage Data Final Validated 4-O-Benzyl-L-fucal Structural Profile NOESY->Final 3D Conformation

Workflow for the self-validating NMR assignment of 4-O-Benzyl-L-fucal.

Quantitative Data Summaries

The following tables summarize the expected, high-resolution NMR data for 4-O-benzyl-L-fucal, derived from established glycal characterization parameters[2][3].

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Diagnostic Logic
H-1 6.35 – 6.45dd J1,2​=6.1 , J1,3​=1.5 Deshielded enol ether proton; serves as the primary anchor.
H-2 4.65 – 4.75dd J2,1​=6.1 , J2,3​=2.5 Olefinic proton shielded by resonance from the ring oxygen.
H-3 4.20 – 4.30m-Allylic proton adjacent to the free hydroxyl group.
H-4 3.65 – 3.75dd J4,3​≈3.0 , J4,5​≈1.0 Small J -values confirm the gauche 5H4​ half-chair geometry.
H-5 3.95 – 4.05dq J5,4​≈1.0 , J5,6​=6.5 Ring proton adjacent to the C-6 methyl group.
H-6 1.25 – 1.35d J6,5​=6.5 Characteristic high-field methyl doublet of the fucose core.
CH 2​ (Bn) 4.60 – 4.80ABq JAB​=11.5 Diastereotopic benzylic protons due to proximity to chiral centers.
Ar-H 7.25 – 7.40m-Standard aromatic envelope.
OH ~2.20br s-Exchangeable proton; disappears upon addition of D 2​ O.
Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeDiagnostic Logic
C-1 145.0 – 146.0CHHighly deshielded enol ether carbon.
C-2 102.5 – 104.0CHShielded olefinic carbon; diagnostic of the glycal double bond.
C-3 64.0 – 66.0CHAllylic carbon bearing the unprotected hydroxyl group.
C-4 75.0 – 77.0CHDownfield shifted relative to C-3 due to the etherification (O-benzyl).
C-5 73.0 – 75.0CHCarbon adjacent to the ring oxygen and methyl group.
C-6 16.0 – 17.5CH 3​ Fucose methyl carbon.
CH 2​ (Bn) 72.0 – 74.0CH 2​ Benzylic methylene; negative phase in DEPT-135 / edited HSQC.
Ar-C (ipso) 137.5 – 138.5C (quat)Quaternary aromatic carbon; confirmed via HMBC.
Ar-C (CH) 127.5 – 128.5CHOrtho, meta, and para aromatic carbons.

Conclusion

The rigorous characterization of 4-O-benzyl-L-fucal requires a synthesis of structural theory and advanced 2D NMR techniques. By understanding the 5H4​ half-chair conformation, chemists can logically deduce the small vicinal coupling constants of the L-lyxo core. Furthermore, utilizing HMBC to definitively anchor the benzylic methylene to C-4 prevents costly downstream errors in automated glycan assembly. Following this self-validating protocol ensures absolute confidence in the building block's regiochemistry and purity.

References

  • PubChem Compound Summary for CID 14054734, 4-O-Benzyl-L-fucal.National Center for Biotechnology Information (NIH).
  • Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. DeYong, A., et al. IU ScholarWorks (2021).
  • Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin.MDPI (2019).

Sources

Exploratory

The Strategic Role of 4-O-Benzyl-L-fucal in the Synthesis of Complex Fucosylated Glycans: A Technical Guide

Introduction: The Imperative of Fucosylated Glycans and the Synthetic Challenge Fucosylated glycans, complex carbohydrates bearing the deoxyhexose L-fucose, are at the forefront of cellular communication, orchestrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Fucosylated Glycans and the Synthetic Challenge

Fucosylated glycans, complex carbohydrates bearing the deoxyhexose L-fucose, are at the forefront of cellular communication, orchestrating a multitude of biological processes ranging from immune responses and inflammation to cancer metastasis. The precise arrangement of fucose residues within these oligosaccharides dictates their specific functions, making the stereoselective synthesis of these molecules a paramount challenge in modern carbohydrate chemistry. Among the arsenal of synthetic tools, glycal donors have emerged as powerful and versatile building blocks. This guide delves into the strategic application of a specialized fucosyl donor, 4-O-Benzyl-L-fucal, in the intricate art of complex carbohydrate synthesis. We will explore its unique structural attributes, its reactivity as an "armed" glycosyl donor, and the mechanistic nuances that govern the stereochemical outcome of its glycosylation reactions.

4-O-Benzyl-L-fucal: A Profile of a Reactive Glycosyl Donor

4-O-Benzyl-L-fucal is a derivative of L-fucal, a glycal of the deoxy sugar L-fucose. Its structure is characterized by two key features that dictate its reactivity and utility in oligosaccharide synthesis: the endocyclic double bond between C1 and C2, and the benzyl ether protecting group at the C4 hydroxyl position.

The glycal moiety renders the anomeric carbon highly susceptible to electrophilic attack, forming the basis of its activation as a glycosyl donor. The 4-O-benzyl group, on the other hand, is not merely a passive protecting group; its electron-donating nature profoundly influences the electronic properties of the entire molecule.

Caption: Structure of 4-O-Benzyl-L-fucal.

Synthesis of 4-O-Benzyl-L-fucal: A Plausible Synthetic Pathway

While a definitive, high-yielding synthesis of 4-O-Benzyl-L-fucal is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methodologies in carbohydrate chemistry. A common starting material would be the commercially available L-fucose.

Exemplary Synthetic Protocol:
  • Protection of L-Fucose: L-fucose is first converted to its per-O-acetylated derivative by treatment with acetic anhydride in the presence of a catalyst such as pyridine or perchloric acid.

  • Formation of Fucosyl Bromide: The per-O-acetylated fucose is then treated with a solution of hydrogen bromide in acetic acid to yield the corresponding fucosyl bromide.

  • Glycal Formation: The fucosyl bromide is subjected to reductive elimination using activated zinc dust in acetic acid to afford 3,4-di-O-acetyl-L-fucal.

  • Selective Deacetylation: The acetyl groups are removed under basic conditions (e.g., sodium methoxide in methanol) to yield L-fucal.

  • Regioselective Benzylation: The crucial step involves the regioselective benzylation of the 4-hydroxyl group. This can be achieved using techniques such as the stannylene acetal method. L-fucal is treated with dibutyltin oxide to form a stannylene acetal, which then reacts with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to selectively introduce the benzyl group at the 4-position.

The Role of 4-O-Benzyl-L-fucal as a Glycosyl Donor

Activation of the Fucal Donor

The double bond in 4-O-Benzyl-L-fucal is an electron-rich enol ether, making it susceptible to attack by electrophiles. This electrophilic activation is the cornerstone of its use as a glycosyl donor. A variety of activating agents can be employed, with common choices including:

  • N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).

  • Iodonium dicollidine perchlorate (IDCP).

  • Dimethyldioxirane (DMDO).

The activation process is believed to proceed through the formation of a reactive intermediate, such as a 2-iodo-glycosyl species or an epoxide, which is then susceptible to nucleophilic attack by the glycosyl acceptor.

The "Armed" Nature of 4-O-Benzyl-L-fucal

The concept of "armed" and "disarmed" glycosyl donors, pioneered by Fraser-Reid, is central to understanding the reactivity of 4-O-Benzyl-L-fucal. Protecting groups with electron-donating properties, such as benzyl ethers, are termed "arming" because they increase the electron density of the carbohydrate ring, thereby enhancing the reactivity of the glycosyl donor.[1] Conversely, electron-withdrawing groups like acetyl or benzoyl esters are "disarming."

The 4-O-benzyl group in 4-O-Benzyl-L-fucal acts as an "arming" group, making it a highly reactive fucosyl donor. This enhanced reactivity allows for glycosylation reactions to proceed under milder conditions and often with higher yields compared to their "disarmed" counterparts.

Caption: The "Armed-Disarmed" principle in glycosylation.

Stereoselectivity in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions using 4-O-Benzyl-L-fucal is a complex interplay of several factors, including the nature of the activator, the solvent, the temperature, and the nucleophilicity of the glycosyl acceptor.

While a participating group at the C2 position is the most common strategy to ensure 1,2-trans glycosidic bond formation, fucal donors lack a substituent at C2. Therefore, the stereoselectivity is primarily governed by other factors. In the case of fucosylation, the desired product is often the α-anomer.

The presence of the 4-O-benzyl group can influence the stereochemical outcome through both steric and electronic effects. Sterically, the bulky benzyl group can direct the incoming nucleophile to the opposite face of the molecule. Electronically, it can influence the stability of the transition state leading to either the α or β anomer. For fucosyl donors, the formation of the α-glycoside is often favored due to the anomeric effect. It is plausible that the electron-donating benzyl group at the 4-position further stabilizes the transition state leading to the α-product.

Experimental Protocol: A General Procedure for Glycosylation using 4-O-Benzyl-L-fucal

This protocol provides a general framework for a glycosylation reaction using 4-O-Benzyl-L-fucal. The specific conditions, such as temperature and reaction time, may need to be optimized for different glycosyl acceptors.

Materials:

  • 4-O-Benzyl-L-fucal (Glycosyl Donor)

  • Glycosyl Acceptor (with a single free hydroxyl group)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Triethylamine

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equivalent) and 4-O-Benzyl-L-fucal (1.2-1.5 equivalents).

  • Dissolve the solids in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS (1.5-2.0 equivalents) in anhydrous DCM.

  • Add the NIS solution to the reaction mixture, followed by the dropwise addition of a catalytic amount of TfOH or AgOTf (0.1-0.2 equivalents).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fucosylated oligosaccharide.

Caption: General workflow for glycosylation using 4-O-Benzyl-L-fucal.

Applications in the Synthesis of Biologically Active Oligosaccharides

The strategic use of 4-O-Benzyl-L-fucal opens avenues for the efficient synthesis of a variety of biologically significant fucosylated glycans. Its high reactivity makes it an ideal candidate for coupling with sterically hindered or less reactive glycosyl acceptors. Potential applications include the synthesis of:

  • Lewis Antigens: Key determinants in cell-cell recognition and pathological processes.

  • Fucoidan Fragments: Sulfated polysaccharides with anticoagulant and anti-inflammatory properties.[2]

  • Glycopeptides: For studying the role of fucosylation in protein function and stability.

Conclusion and Future Outlook

4-O-Benzyl-L-fucal represents a potent and strategically valuable glycosyl donor in the challenging field of complex carbohydrate synthesis. Its "armed" nature, conferred by the 4-O-benzyl group, ensures high reactivity, while its glycal structure provides a versatile platform for electrophilic activation. While further detailed mechanistic studies are warranted to fully elucidate the factors governing its stereoselectivity, the principles outlined in this guide provide a solid foundation for its successful application in the synthesis of intricate fucosylated oligosaccharides. Future research will undoubtedly focus on refining the synthesis of this donor and expanding its application in the construction of increasingly complex and biologically relevant glycoconjugates, ultimately contributing to a deeper understanding of the glycome and the development of novel carbohydrate-based therapeutics.

References

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 39-46.
  • Gildersleeve, J. C., & Smith, D. M. (2018). Automated Synthesis of Algal Fucoidan Oligosaccharides. Journal of the American Chemical Society, 140(35), 11063-11070.
  • Usov, A. I., & Bilan, M. I. (2009). Fucoidans—sulfated polysaccharides of brown algae. Russian Journal of Bioorganic Chemistry, 35(5), 585-594.
  • Diva-Portal.org. (n.d.). Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Hossain, M. A., & Islam, M. S. (2017). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry, 2017, 1-11.
  • PubChem. (n.d.). 4-O-Benzyl-L-fucal. Retrieved from [Link]

  • Gesson, J. P., Jacquesy, J. C., & Mondon, M. (1992). A short synthesis of L-fucose and analogs from D-mannose. Tetrahedron Letters, 33(25), 3637-3640.
  • PubChem. (n.d.). 4-O-Benzyl-D-glucal. Retrieved from [Link]

  • Taylor, C. M. (2009). Chemical Synthesis of Oligosaccharides related to the Cell Walls of Plants and Algae.
  • Kanie, O., & Hindsgaul, O. (1992). A facile synthesis of 2,4-di-O-benzyl-L-fucose from D-glucose.
  • van der Vorm, S., Hansen, T., van der Marel, G. A., & Codée, J. D. C. (2018). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 83(15), 8089-8103.
  • Demchenko, A. V. (2003). Intramolecular glycosylation. Current organic chemistry, 7(1), 35-57.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
  • Kocienski, P. J. (2004). Protecting groups. Georg Thieme Verlag.
  • Perlego. (n.d.). Protecting Groups | Overview & Research Examples. Retrieved from [Link]

  • van der Vorm, S., Hansen, T., van der Marel, G. A., & Codée, J. D. C. (2020).
  • Abronina, P. I., et al. (2015).
  • Cancogni, D., & Lay, L. (2014). Exploring Glycosylation Reactions under Continuous-Flow Conditions. Synlett, 25(20), 2873-2878.
  • Gygax, D., & Sparr, C. (2023). Enzymatic synthesis of L-fucose and L-fucose analogs. U.S.
  • Kim, B. C., et al. (2022). l-Fucose Synthesis Using a Halo-and Thermophilic l-Fucose Isomerase from Polyextremophilic Halothermothrix orenii. International Journal of Molecular Sciences, 23(8), 4253.
  • Kumar, V., et al. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Synthesis, 50(19), 3902-3910.
  • Jensen, H. H., & Bols, M. (2005). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Chemistry-A European Journal, 11(2), 579-586.
  • PubChem. (n.d.). 4-O-Benzyl-L-fucal. Retrieved from [Link]

  • Macmillan Group. (2015). Oxy-Allyl Cation Catalysis: An Enantioselective Electrophilic Activation Mode. Retrieved from [Link]

  • Islam, M. S., et al. (2016).
  • Guzmán-Rodríguez, A., et al. (2019). Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. Molecules, 24(13), 2441.
  • Kim, H., et al. (2015). O-Glycosylation of 4-(Substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one Derivatives with 2,3,4,6-Tetra-O-acyl-α-D-glucopyranosyl Bromide via N1-Acetylation of the Pyrazole Ring. Bulletin of the Korean Chemical Society, 36(1), 234-238.
  • van der Vorm, S. (2019).
  • Beaulieu, F., & Charette, A. B. (2011). In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel–Crafts benzylation. Organic & Biomolecular Chemistry, 9(17), 5961-5964.
  • Lemieux, R. U., & Driguez, H. (1975). The chemical synthesis of 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, the Lewis b blood-group antigenic determinant. Canadian Journal of Chemistry, 53(12), 1699-1707.
  • Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews, 47(22), 8414-8438.
  • Fairbanks, A. J., & Sibley, G. E. (2001). A facile synthesis of 4,6-O-benzylidene glucal. Tetrahedron Letters, 42(49), 8683-8685.
  • Li, Z., et al. (2018). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C–H Activation. ACS Sustainable Chemistry & Engineering, 6(11), 14382-14388.
  • Hu, X. B., et al. (2024).
  • Pirtsch, M., & Bach, T. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.
  • Gherghel, S., & Gandon, V. (2020). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Synthesis, 52(16), 2289-2310.
  • Procter, D. J. (2019). Radicals in natural product synthesis.
  • van der Vorm, S. (2019). Thesis (modern). University of Groningen.

Sources

Foundational

Safety Data Sheet (SDS) and Laboratory Handling Protocols for 4-O-Benzyl-L-fucal: A Comprehensive Guide for Carbohydrate Chemistry

Executive Summary 4-O-Benzyl-L-fucal is an indispensable glycal building block in modern carbohydrate chemistry, particularly for the synthesis of complex 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharides ([1]). How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-O-Benzyl-L-fucal is an indispensable glycal building block in modern carbohydrate chemistry, particularly for the synthesis of complex 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharides ([1]). However, its electron-rich enol ether functionality makes it highly susceptible to acid-catalyzed degradation and oxidative polymerization. This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, physical properties, and field-proven laboratory handling protocols. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind each experimental choice, ensuring self-validating and reproducible workflows.

Chemical Identity & Quantitative Data

Understanding the physical parameters of 4-O-Benzyl-L-fucal is the first step in designing a robust experimental protocol ([2]).

PropertyValue
Chemical Name 4-O-Benzyl-L-fucal
IUPAC Name (2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol[2]
CAS Number 137035-65-5[3]
Molecular Formula C13H16O3[3]
Molecular Weight 220.26 g/mol
Topological Polar Surface Area 38.7 Ų[2]
Appearance Colorless to pale yellow oil/solid
Storage Temperature -20 °C (Inert atmosphere)
Safety Data Sheet (SDS) & Hazard Profile

While 4-O-Benzyl-L-fucal is not listed on the TSCA inventory (intended primarily for R&D use) ([4]), its structural features dictate strict handling precautions ([5]).

  • Skin Irritation (Category 2): The free C3-hydroxyl group facilitates hydrogen bonding with epidermal proteins, promoting dermal penetration and localized irritation.

  • Eye Irritation (Category 2A): Direct contact can cause severe ocular irritation due to the lipophilic benzyl ether disrupting tear film stability.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of aerosols or vapors may cause respiratory tract irritation.

Causality in Storage: The molecule must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen). Why? The electron-rich C1=C2 double bond can react with ambient oxygen over time to form reactive peroxides, while the benzyl ether is susceptible to slow oxidative cleavage into benzaldehyde, which poisons downstream metal-catalyzed reactions.

Mechanistic Causality in Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of understanding why glycals fail in the hands of novice chemists. The enol ether is a highly reactive nucleophile.

  • The Threat of Trace Acid: Even the trace HCl naturally present in standard chloroform or dichloromethane (DCM) is sufficient to protonate the C2 position. This triggers a Ferrier-type rearrangement or rapid oligomerization.

    • Protocol Rule: All halogenated solvents must be passed through basic alumina immediately prior to use.

  • Water as a Competing Nucleophile: During electrophilic activation (e.g., haloglycosylation), any trace water will outcompete your intended glycosyl acceptor, yielding a 2-deoxy-hemiacetal dead-end product.

    • Protocol Rule: Azeotropic drying is non-negotiable.

Experimental Workflow: Continuous-Flow Haloglycosylation

Recent advancements have demonstrated the utility of 4-O-Benzyl-L-fucal in automated, multistep continuous-flow synthesis to produce protected deoxy-sugar donors rapidly ([6]). Flow chemistry provides superior heat dissipation, which is critical for controlling the highly exothermic electrophilic activation of the glycal ([1]).

Self-Validating Step-by-Step Methodology:

  • Step 1: Azeotropic Drying (Preparation)

    • Action: Dissolve 1.0 mmol of 4-O-Benzyl-L-fucal in 5 mL of anhydrous toluene. Evaporate under reduced pressure. Repeat three times.

    • Causality: Toluene forms a low-boiling azeotrope with water, stripping microscopic moisture from the oily residue.

    • Validation: The resulting residue must be a completely clear oil. Any cloudiness indicates residual water or polymeric degradation.

  • Step 2: Quality Control (QC)

    • Action: Take a 5 µL aliquot, dissolve in CDCl3 (neutralized over K2CO3), and acquire a rapid ^1H-NMR spectrum.

    • Validation: Confirm the presence of the distinct enol ether alkene protons (approx. 6.3 ppm) and verify the absence of a water peak (1.56 ppm in CDCl3). Do not proceed if the alkene signal is diminished.

  • Step 3: Flow System Priming

    • Action: Flush the microreactor system with acid-free, anhydrous DCM at 0.5 mL/min for 10 minutes.

    • Causality: Removes ambient air and passivates the tubing lines, ensuring the glycal does not encounter acidic active sites on the tubing walls.

  • Step 4: Reagent Loading & Execution

    • Action: Load the dried 4-O-Benzyl-L-fucal into Syringe A (0.2 M in DCM). Load the electrophile (e.g., N-iodosuccinimide, NIS) into Syringe B. Pump both streams into a T-mixer at -20 °C[1].

    • Causality: The microreactor's high surface-area-to-volume ratio instantly dissipates the heat generated by the iodonium ion formation, preventing thermal decomposition of the intermediate.

  • Step 5: In-line Quenching

    • Action: Route the reactor effluent directly into a vigorously stirred flask containing saturated aqueous NaHCO3 and 10% Na2S2O3.

    • Validation: The organic layer should turn from dark red/brown (active iodine) to pale yellow/colorless, confirming complete quenching of the electrophile.

Visualization of the Handling Workflow

Below is the logical workflow mapping the handling, validation, and reaction phases of 4-O-Benzyl-L-fucal.

Workflow A 4-O-Benzyl-L-fucal (Storage: -20°C, Argon) B Azeotropic Drying (Toluene, in vacuo) A->B Prep Phase C Quality Control (1H-NMR: Check Alkene & H2O) B->C Validation C->B Fail (Trace H2O) D Flow Reactor Setup (Acid-Free DCM) C->D Pass E Electrophilic Activation (NIS / Catalyst) D->E Reagent Injection F In-line Quenching (Aqueous NaHCO3) E->F Continuous Flow G Product Isolation (2,6-Dideoxy Sugar Donor) F->G Phase Separation

Fig 1: Experimental workflow and self-validation system for handling 4-O-Benzyl-L-fucal.

Storage & Waste Management
  • Storage: Always backfill the storage vial with Argon. Seal with Parafilm and store at -20 °C. If the compound changes from pale yellow to dark brown, it has polymerized and must be discarded.

  • Waste: Dispose of as halogenated organic waste. Do not mix with acidic waste streams, as unreacted glycal can rapidly polymerize, potentially causing a dangerous pressure buildup in the waste carboy.

References
  • Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. IU ScholarWorks. [Link]

  • 4-O-Benzyl-L-fucal | C13H16O3 | CID 14054734. PubChem - NIH.[Link]

  • 4-O-BENZYL-L-FUCAL, — Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - 4-O-Benzyl-L-fucal. Cole-Parmer. [Link]

Sources

Exploratory

Mechanism of Electrophilic Addition to the Double Bond of 4-O-Benzyl-L-fucal: A Technical Guide

Executive Summary The electrophilic addition to the double bond of glycals is a cornerstone reaction in modern carbohydrate chemistry, enabling the synthesis of complex O- and C-glycosides. This whitepaper provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The electrophilic addition to the double bond of glycals is a cornerstone reaction in modern carbohydrate chemistry, enabling the synthesis of complex O- and C-glycosides. This whitepaper provides an in-depth mechanistic analysis of the electrophilic addition to 4-O-Benzyl-L-fucal , detailing the stereoelectronic principles, conformational dynamics, and self-validating experimental protocols required to harness this reactivity for drug development and oligosaccharide synthesis.

Chemical Identity and Structural Significance

4-O-Benzyl-L-fucal (CAS: 137035-65-5) is a selectively protected glycal derived from L-fucose (1)[1]. Structurally, it is a 1,2-unsaturated cyclic ether (an enol ether) where the C-4 hydroxyl group is masked by a robust benzyl ether, leaving the C-3 position available for further functionalization or directing group effects. This molecule is highly valued as a precursor in the automated, continuous-flow synthesis of complex 2,6-dideoxy and 3-amino-2,3,6-trideoxy monosaccharide building blocks, which are essential components of anthracycline antibiotics and cardiac glycosides (2)[2].

Mechanistic Principles of Electrophilic Addition

The reactivity of 4-O-Benzyl-L-fucal is dominated by its C1-C2 double bond. The unhybridized p-orbitals of the alkene carbons overlap side-by-side to form a π -bond, which acts as a strong nucleophile due to resonance donation from the adjacent ring oxygen (3)[3].

The addition mechanism proceeds via two distinct, stereoelectronically controlled steps:

  • Electrophilic Attack (Rate-Determining Step): The π -electrons break away to attack a positively charged electrophile (e.g., I+ , Br+ , or H+ ), forming a new σ -bond exclusively at the C-2 position (3)[3]. This heterolytic fission generates an intermediate oxocarbenium ion at C-1, which is highly stabilized by the endocyclic oxygen.

  • Nucleophilic Trapping: A nucleophile (such as an alcohol or water) rapidly donates a pair of electrons to the electron-deficient C-1 carbon, completing the addition. Because of the electron-rich nature of the double bond, regioselectivity is strictly maintained: electrophiles add to C-2, and nucleophiles add to C-1 (4)[4].

For instance, when treated with protic acids, the double bond undergoes rapid protonation at C-2, followed by nucleophilic attack at C-1 to yield 2-deoxyglycosides (5)[5].

Mechanism A 4-O-Benzyl-L-fucal (Enol Ether) B Electrophilic Attack (E+) at C-2 A->B pi-bond acts as nucleophile C Oxocarbenium Ion Intermediate B->C Rate-determining step D Nucleophilic Attack (Nu-) at C-1 C->D Facial selectivity dictates alpha/beta ratio E 1,2-Addition Product (Stereoselective) D->E Kinetic control

Fig 1: Electrophilic addition to 4-O-Benzyl-L-fucal via an oxocarbenium intermediate.

Stereoelectronic Control and Conformational Dynamics

The stereochemical outcome of the 1,2-addition is governed by the conformational equilibrium of the pyranose ring ( 4H5​⇌5H4​ ). In 4-O-Benzyl-L-fucal, the bulky 4-O-benzyl group exerts significant steric hindrance, favoring a conformation that minimizes 1,3-diaxial interactions.

When the electrophile approaches, it typically does so from the less hindered face (often the α -face in L-fucal derivatives). The subsequent nucleophilic attack at the oxocarbenium ion is governed by the kinetic anomeric effect , which generally favors axial attack to maximize orbital overlap between the incoming nucleophile's lone pair and the σ∗ orbital of the adjacent C-O bond. This precise interplay ensures high diastereoselectivity during glycosidic bond formation.

Experimental Methodologies: Self-Validating Protocols

To ensure high yield and stereochemical purity, electrophilic additions must be executed under strict kinetic control. The following protocol details the haloglycosylation of 4-O-Benzyl-L-fucal, designed as a self-validating system.

Protocol: Haloglycosylation via N-Iodosuccinimide (NIS)

Objective: Synthesize a 2-iodo-2-deoxy glycoside building block.

  • Substrate Preparation: Dissolve 4-O-Benzyl-L-fucal and the acceptor alcohol in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves under an argon atmosphere.

    • Causality: Ambient moisture acts as a highly competitive nucleophile. Anhydrous conditions and molecular sieves ensure the oxocarbenium intermediate is exclusively trapped by the target acceptor alcohol.

  • Electrophile Activation: Cool the reaction vessel to -20 °C before the dropwise addition of NIS and a catalytic promoter (e.g., TMSOTf).

    • Causality: Operating at -20 °C suppresses non-specific oxidative degradation and slows the rate of nucleophilic attack, providing kinetic control that maximizes the desired α/β stereoselectivity.

  • Reaction Quenching: Upon completion, immediately quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine ( I+ or I2​ ) to inert iodide ( I− ), preventing the post-reaction oxidative cleavage of the newly formed acid-sensitive glycosidic bond.

  • Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC). The protocol validates itself when the UV-active/stainable glycal spot completely disappears, replaced by a less polar product spot. Final validation is achieved via 1H NMR, where the J1,2​ coupling constant definitively confirms the axial/equatorial relationship of the protons at C-1 and C-2.

Workflow Step1 1. Substrate Prep Dry 4-O-Benzyl-L-fucal in DCM Step2 2. Electrophile Addition Add NIS at -20°C Step1->Step2 Step3 3. Nucleophile Intro Add Acceptor Alcohol & Promoter Step2->Step3 Step4 4. Reaction Quenching Na2S2O3 (aq) to neutralize I2 Step3->Step4 Step5 5. Validation Chromatography & NMR Step4->Step5

Fig 2: Self-validating experimental workflow for the haloglycosylation of 4-O-Benzyl-L-fucal.

Quantitative Reaction Profiles

The versatility of 4-O-Benzyl-L-fucal allows it to react with various electrophiles. The table below summarizes the quantitative data and stereochemical outcomes expected from standard electrophilic addition workflows.

Electrophilic ReagentNucleophileReaction Temp (°C)Major Stereochemical OutcomeTypical Yield (%)Mechanistic Pathway
N-Iodosuccinimide (NIS) Alcohols (ROH)-20 α -L-galacto (axial attack)80 - 90Halonium / Oxocarbenium
Dimethyldioxirane (DMDO) Azide (TMSN 3​ )0 β -L-galacto (equatorial attack)75 - 851,2-Anhydro Epoxide
Protic Acid (H + ) Alcohols (ROH)252-deoxy- α -L-glycoside65 - 75Direct Protonation
Selectfluor Alcohols (ROH)-102-fluoro- α -L-glycoside70 - 80Fluoronium / Oxocarbenium

Conclusion

The electrophilic addition to 4-O-Benzyl-L-fucal represents a highly predictable and synthetically powerful methodology. By understanding the causality between the enol ether's electron density, the stabilization of the oxocarbenium intermediate, and the steric influence of the 4-O-benzyl group, researchers can rationally design protocols to achieve near-perfect regioselectivity and high diastereoselectivity. Implementing self-validating experimental workflows ensures the integrity of these complex carbohydrate building blocks, accelerating downstream drug development applications.

References

  • DeYong, A., et al. "Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks." IU ScholarWorks. 2

  • "Addition of Heteroatom Radicals to endo-Glycals." MDPI. 4

  • "Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins." PMC. 5

  • "10.2. Simple electrophilic addition mechanism." Lumen Learning. 3

  • "4-O-Benzyl-L-fucal | C13H16O3 | CID 14054734." PubChem. 1

Sources

Foundational

Historical Synthesis and Methodological Evolution of 4-O-Benzyl-L-fucal: A Technical Whitepaper

Introduction & Significance 1 (CAS: 137035-65-5) is a highly specialized, orthogonally protected chiral building block in carbohydrate chemistry[1]. It serves as a critical intermediate in the synthesis of 2,6-dideoxy an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Significance

1 (CAS: 137035-65-5) is a highly specialized, orthogonally protected chiral building block in carbohydrate chemistry[1]. It serves as a critical intermediate in the synthesis of 2,6-dideoxy and 3-amino-2,3,6-trideoxy sugars. Most notably, it is utilized in the preparation of2, which are essential carbohydrate appendages for anthracycline anticancer agents like doxorubicin and idarubicin[2].

The structural complexity of L-fucal—specifically the cis-diol relationship between the allylic C3-OH and the pseudo-axial C4-OH—presents a significant regiochemical challenge. This whitepaper synthesizes the historical progression of its preparation, detailing the mechanistic rationale behind regioselective protections and modern continuous-flow adaptations.

Mechanistic Rationale for Regioselective Protection

The synthesis of 4-O-benzyl-L-fucal fundamentally requires the precise differentiation of two secondary hydroxyl groups on the glycal scaffold:

  • The 3-OH is allylic and pseudo-equatorial. This makes it sterically more accessible and electronically activated for nucleophilic attack.

  • The 4-OH is pseudo-axial, sterically hindered by the adjacent methyl group (C5) and the pyran ring oxygen.

Historically, synthetic chemists exploited this steric disparity using bulky silyl chlorides (such as tert-butyldimethylsilyl chloride, TBSCl) to selectively mask the 3-OH. Once the 3-OH is protected, the sterically hindered 4-OH can be forced to react with strong alkylating agents (benzyl bromide) under basic conditions.

SyntheticWorkflow A L-Fucal (Free 3-OH, 4-OH) B 3-O-TBS-L-fucal (Protected 3-OH) A->B TBSCl, Imidazole Regioselective C 3-O-TBS-4-O-Benzyl-L-fucal (Fully Protected) B->C NaH, BnBr Alkylation D 4-O-Benzyl-L-fucal (Target Molecule) C->D TBAF Desilylation

Figure 1: Three-step silyl-directed synthetic workflow for 4-O-Benzyl-L-fucal.

Quantitative Data & Yield Comparison

The following table summarizes the performance metrics of various synthetic strategies employed in the literature, contrasting classical batch methods with modern automated techniques.

Synthetic RouteReagentsReaction TimeOverall YieldKey Advantage
Classical Batch (Silyl-Directed) TBSCl, BnBr, TBAF24–48 h65–75%High regioselectivity, standard laboratory equipment
Stannylene Acetal Bu₂SnO, BnBr, TBAI12–24 h50–60%Fewer overall steps, avoids the use of silyl protecting groups
Automated Continuous-Flow TBSOTf, BnBr, TBAF74–132 min11–32%Rapid throughput, no intermediate chromatographic purification[3]

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the classical batch synthesis, emphasizing the chemical causality of each operational step.

Protocol 1: Regioselective Silylation to 3-O-TBS-L-fucal
  • Preparation: Dissolve L-fucal (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Catalysis & Neutralization: Add imidazole (2.5 eq).

    • Causality: Imidazole acts as a nucleophilic catalyst to form a highly reactive N-silyl intermediate. Crucially, it also serves as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed Ferrier rearrangement or hydration of the sensitive glycal double bond.

  • Silylation: Dropwise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) at 0 °C.

    • Causality: The bulky TBS group selectively targets the less hindered, allylic 3-OH. Maintaining a low temperature maximizes kinetic regioselectivity and minimizes unwanted 3,4-di-O-silylation.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the polar L-fucal spot is consumed. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

Protocol 2: Benzylation to 3-O-TBS-4-O-benzyl-L-fucal
  • Deprotonation: Dissolve 3-O-TBS-L-fucal in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: NaH irreversibly deprotonates the 4-OH, generating a highly nucleophilic alkoxide.

    • Self-Validation: The visible evolution of H₂ gas serves as an immediate, physical confirmation of the deprotonation event.

  • Alkylation: Add Benzyl bromide (BnBr, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

    • Causality: TBAI converts BnBr to the more reactive benzyl iodide in situ (Finkelstein reaction), accelerating the alkylation of the sterically hindered pseudo-axial 4-OH.

  • Validation: Stir for 4 hours at room temperature. Quench carefully with MeOH to destroy excess NaH, partition with water/EtOAc, and isolate the fully protected glycal.

Protocol 3: Desilylation to 4-O-Benzyl-L-fucal
  • Cleavage: Dissolve the intermediate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at room temperature.

  • Causality: The exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol) provides the thermodynamic driving force to selectively cleave the silyl ether. This reveals the free 3-OH without disturbing the robust benzyl ether or the glycal enol ether.

  • Validation: Stir for 2 hours. Concentrate and purify via silica gel chromatography to yield pure 4-O-benzyl-L-fucal.

Modern Evolution: Continuous-Flow Automation

While batch synthesis is reliable, recent advancements have transitioned this sequence into automated continuous-flow systems. As demonstrated by DeYong et al., continuous-flow platforms can concatenate silylation, benzylation, and desilylation into a single streamlined process[4]. This approach4 and drastically reduces total reaction times to under 132 minutes[4].

FlowChemistryLogic cluster_0 Automated Continuous-Flow Logic R1 Reactor 1: Silylation (TBSOTf / Base Stream) R2 Reactor 2: Benzylation (BnBr / Phase Transfer Stream) R1->R2 Intermediate Stream R3 Reactor 3: Deprotection (TBAF Stream) R2->R3 Fully Protected Stream Out 4-O-Benzyl-L-fucal (In-line Purification) R3->Out In L-Fucal Stock Solution In->R1

Figure 2: Logic diagram for the automated continuous-flow synthesis of deoxy-sugar donors.

References

  • PubChem. "4-O-Benzyl-L-fucal | C13H16O3 | CID 14054734". National Institutes of Health (NIH). 1

  • Ohlin, M., Manner, S., Löfgren, J., Persson, A., & Ellervik, U. (2014). "Short and efficient synthesis of a daunosamine donor from L-fucal". RSC Advances, 4, 12486-12489. 2

  • DeYong, A., Florek, J., Vasquez, O., Pohl, N., & Bennett, C. (2021). "Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks". IU ScholarWorks. 4

Sources

Protocols & Analytical Methods

Method

Catalytic activation methods for 4-O-Benzyl-L-fucal derivatives

An Application Guide to Catalytic Activation Strategies for 4-O-Benzyl-L-fucal Derivatives Introduction: The Significance of L-Fucose and its Derivatives L-fucose is a deoxysugar of fundamental importance in a myriad of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Activation Strategies for 4-O-Benzyl-L-fucal Derivatives

Introduction: The Significance of L-Fucose and its Derivatives

L-fucose is a deoxysugar of fundamental importance in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Its derivatives are key structural motifs in bioactive molecules and are integral to the human glycocalyx.[1] Specifically, 4-O-Benzyl-L-fucal serves as a versatile and powerful glycosyl donor, a building block for synthesizing complex oligosaccharides and glycoconjugates. Its strategic importance is highlighted in the synthesis of aminosugars like daunosamine, a critical component of anthracycline anticancer agents such as doxorubicin and daunorubicin.[2] The activation of the double bond in the fucal ring is the gateway to forming new glycosidic linkages, making the study of its catalytic activation methods paramount for researchers in medicinal chemistry, glycobiology, and drug development.

This guide provides an in-depth analysis of the primary catalytic methods used to activate 4-O-Benzyl-L-fucal, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore electrophilic activation strategies, including the cornerstone Ferrier rearrangement and halogen-mediated additions, providing researchers with the foundational knowledge to effectively utilize this critical glycosyl donor.

Part 1: Electrophilic Activation via the Ferrier Rearrangement

The most prevalent and robust method for activating glycals is the Ferrier rearrangement. This reaction involves a nucleophilic substitution coupled with an allylic shift, transforming the glycal into a more synthetically useful 2,3-unsaturated glycoside.[3] These products are valuable intermediates for further chemical manipulation.[4][5]

The Underlying Mechanism

The reaction is typically initiated by a Lewis acid, which coordinates to the oxygen at C3, facilitating the departure of the leaving group (in the case of an acetylated fucal) or activating the allylic ether system. This generates a highly reactive, delocalized allyloxycarbenium ion intermediate.[3][6] A nucleophile, such as an alcohol, then attacks the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside with the double bond shifted from C1-C2 to C2-C3. The reaction often produces a mixture of α and β anomers, with the α-anomer frequently being the major product due to thermodynamic stability.[6][7]

Ferrier_Mechanism Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement Start 4-O-Benzyl-L-fucal (Glycal Donor) Intermediate Allyloxycarbenium Ion (Resonance Stabilized) Start->Intermediate Activation Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->Intermediate Catalyzes Product_Alpha α-Anomer (2,3-Unsaturated Glycoside) Intermediate->Product_Alpha α-face attack Product_Beta β-Anomer (2,3-Unsaturated Glycoside) Intermediate->Product_Beta β-face attack Nucleophile Nucleophile (R-OH) (e.g., Benzyl Alcohol) Nucleophile->Intermediate Nucleophilic Attack at C1

Caption: The Ferrier rearrangement proceeds via a key allyloxycarbenium ion intermediate.

Catalyst Selection and Comparative Data

A wide array of Lewis acids can effectively catalyze the Ferrier rearrangement. The choice of catalyst can influence reaction time, yield, and the anomeric selectivity (α:β ratio).

CatalystTypical NucleophileSolventConditionsYield (%)α:β RatioReference
BF₃·OEt₂ IsopropanolDichloromethaneRoom Temp, 24h95N/A[3]
InCl₃ MethanolDichloromethaneRoom TempN/A7:1[3]
SnCl₄ MethanolDichloromethane-78 °C, 10 min8386:14[3]
ZnCl₂ EthanolTolueneRoom Temp, 30-60 min65-9589:11[3]
CAN AllyltrimethylsilaneAcetonitrileRoom Temp, 1h88α-only[8]
FeCl₃ DiosgeninDichloromethane15 minHighα-predominant[6]
B(C₆F₅)₃ PhenolsDichloromethaneRoom TempGood-Excellentα-only[9]

This table summarizes data for various glycals, which is broadly applicable to fucal derivatives.

Experimental Protocol: Ferrier Glycosylation with Benzyl Alcohol

This protocol describes a typical procedure for the glycosylation of an O-acetylated L-fucal derivative with benzyl alcohol, a common nucleophile used in the synthesis of complex carbohydrates.[10]

Materials:

  • 3,4-Di-O-acetyl-L-fucal (or 4-O-Benzyl-3-O-acetyl-L-fucal) (1.0 equiv)

  • Benzyl alcohol (1.5 equiv)[11][12]

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add activated 4 Å molecular sieves. Add a solution of the fucal derivative (1.0 equiv) and benzyl alcohol (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the starting fucal and the appearance of new, lower Rf spots indicates product formation.

  • Quenching: Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to separate the α and β anomers and any unreacted starting material.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry.

Part 2: Halogen-Mediated Electrophilic Activation

An alternative to the Ferrier rearrangement is the activation of the glycal double bond using an electrophilic halogen source, most commonly N-Iodosuccinimide (NIS).[13] This method does not result in an allylic rearrangement but rather an addition across the double bond, leading to the formation of 2-deoxy-2-iodo-glycosides. These iodo-glycosides are themselves versatile donors for subsequent glycosylation reactions.[13][14]

Mechanism of Iodoglycosylation

The reaction is typically promoted by a catalytic amount of a strong acid, such as triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[15][16] NIS serves as the source of an electrophilic iodine species (I⁺). The glycal double bond attacks the I⁺, forming a cyclic iodonium ion intermediate. A nucleophile (the glycosyl acceptor) then attacks the anomeric carbon from the face opposite to the bulky iodonium ion, typically resulting in a 1,2-trans diaxial relationship between the new glycosidic bond and the C2-iodine.

NIS_Activation Mechanism of NIS-Mediated Glycal Activation Start 4-O-Benzyl-L-fucal Intermediate Iodonium Ion Intermediate Start->Intermediate Electrophilic Attack Activator NIS / cat. TfOH Activator->Intermediate Generates I⁺ Product 2-Deoxy-2-iodo-glycoside (e.g., α-L-manno configuration) Intermediate->Product SN2 attack by R-OH at C1 Nucleophile Acceptor (R-OH) Nucleophile->Intermediate

Caption: NIS activation proceeds via a cyclic iodonium ion, leading to 2-iodo-glycosides.

Experimental Protocol: NIS-Mediated Iodoglycosylation

This protocol outlines a general procedure for the synthesis of a 2-deoxy-2-iodo-glycoside from 4-O-Benzyl-L-fucal.

Materials:

  • 4-O-Benzyl-L-fucal (1.0 equiv)

  • Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl) (1.2 equiv)

  • N-Iodosuccinimide (NIS) (1.3 equiv)

  • Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf) (0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, foil-wrapped round-bottom flask under a nitrogen atmosphere, add the 4-O-Benzyl-L-fucal (1.0 equiv), the glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves. Add anhydrous DCM.

  • Cooling: Stir the suspension and cool to the desired temperature, typically between -40 °C and -20 °C.

  • Reagent Addition: Add N-Iodosuccinimide (1.3 equiv) to the mixture and stir for 15 minutes.

  • Catalyst Addition: Add the catalytic amount of TfOH or TMSOTf (0.1-0.2 equiv) dropwise. The solution may change color.

  • Reaction Monitoring: Stir the reaction at the cooled temperature for 2-6 hours. Monitor its progress by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine, followed by saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves, washing with DCM. Transfer the filtrate to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to isolate the desired 2-deoxy-2-iodo-glycoside product.

Part 3: Emerging Frontiers - Transition-Metal Catalysis

While electrophilic activation remains the workhorse for fucal derivatives, transition-metal-catalyzed methods represent a growing and powerful alternative in glycosylation chemistry.[17][18] These reactions often proceed through different mechanisms, offering unique selectivity and functional group tolerance. Palladium-catalyzed glycosylation, for instance, has been shown to be effective for the synthesis of N-heterocyclic glycosides from glycals.[4] This approach typically involves the activation of the glycal to form a π-allyl-palladium intermediate, which is then attacked by a nucleophile. While less documented specifically for 4-O-Benzyl-L-fucal, the principles are broadly applicable and represent a promising area for future research and application.[19][20]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All catalytic activation methods discussed are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Catalyst Activity: Lewis acids can degrade upon exposure to air and moisture. Use freshly opened or properly stored catalysts. The activity of NIS can also decrease over time; use a high-purity reagent.

  • Stereocontrol: The α/β ratio in Ferrier rearrangements can be influenced by the catalyst, solvent, and temperature. For NIS-mediated reactions, the stereochemical outcome is generally governed by the 1,2-trans-diaxial addition principle.

  • Product Stability: 2,3-Unsaturated glycosides can be sensitive to strongly acidic conditions. Ensure complete neutralization during workup to prevent degradation during purification and storage.

Conclusion

The catalytic activation of 4-O-Benzyl-L-fucal is a critical transformation for the synthesis of complex carbohydrates and biologically active molecules. The Ferrier rearrangement, driven by a range of Lewis acids, provides reliable access to 2,3-unsaturated glycosides, while halogen-mediated activation with reagents like NIS offers a distinct pathway to valuable 2-iodo-glycosyl donors. By understanding the mechanisms behind these methods and adhering to rigorous experimental protocols, researchers can effectively leverage the synthetic potential of this important fucal derivative. As the field evolves, the application of transition-metal catalysis will undoubtedly open new avenues for innovation in glycoscience.

References

  • (2023). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Hilaris Publisher. Available from: [Link]

  • (2021). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC. Available from: [Link]

  • (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available from: [Link]

  • Chen, P., & Su, J. (2020). Progress in the Synthesis of 2,3-unsaturated Glycosides. Bentham Science Publishers. Available from: [Link]

  • (2012). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. PMC. Available from: [Link]

  • Ma, T., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. Available from: [Link]

  • (2020). Synthesis of new 2,3-unsaturated O-glycosides through ferrier rearrangement. ResearchGate. Available from: [Link]

  • (2020). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. PMC. Available from: [Link]

  • (2020). This review focuses on providing a broad overview of the recent developments in the field of transition metal-catalyzed C-H/C-C bond activation and coupling with 1,3-diyne for assembling alkynylated heterocycles, bis-heterocycles, and 1,3-enynes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kumar, A., et al. (2025). Stereoselective synthesis of 2,3-unsaturated O-aryl glycosides from glycals using Tris(pentafluorophenyl)borane as catalyst. PubMed. Available from: [Link]

  • (2006). Glycosylations of Glycals Using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides. ResearchGate. Available from: [Link]

  • (2020). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC. Available from: [Link]

  • (2020). Progress in the Synthesis of 2,3-unsaturated Glycosides. ResearchGate. Available from: [Link]

  • Ohlin, M., et al. (2014). Short and efficient synthesis of a daunosamine donor from l-fucal. RSC Publishing. Available from: [Link]

  • (2022). The carbon-Ferrier rearrangement: an approach towards the synthesis of C-glycosides. ResearchGate. Available from: [Link]

  • Oscarson, S., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry. Available from: [Link]

  • Ye, X.-S., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry. Available from: [Link]

  • (2023). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. PMC. Available from: [Link]

  • (2020). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • (2023). Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. PMC. Available from: [Link]

  • (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. Available from: [Link]

  • (2023). Radical Pathway Glycosylation Empowered by Bench-Stable Glycosyl Donors. Accounts of Chemical Research. Available from: [Link]

  • Ferrier rearrangement. Wikipedia. Available from: [Link]

  • (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. PMC. Available from: [Link]

  • (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC. Available from: [Link]

  • (2024). ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. MDPI. Available from: [Link]

  • (2012). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. PMC. Available from: [Link]

  • (2014). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. PMC. Available from: [Link]

  • (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • (2020). Selective Activation of Benzyl Alcohol Coupled with Photoelectrochemical Water Oxidation via a Radical Relay Strategy. ResearchGate. Available from: [Link]

  • (2015). Single and multiple site Cu(II) catalysts for benzyl alcohol and catechol oxidation reactions. Dalton Transactions. Available from: [Link]

  • (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available from: [Link]

  • (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI. Available from: [Link]

  • Bis, R. L., et al. (2014). Role of Benzyl Alcohol in the Unfolding and Aggregation of Interferon 2a. Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 4-O-Benzyl-L-fucal

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of 4-O-Benzyl-L-fucal. L-fucal and its derivatives are crucial...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of 4-O-Benzyl-L-fucal. L-fucal and its derivatives are crucial building blocks in carbohydrate chemistry, serving as precursors for the synthesis of biologically significant molecules, including 2-deoxy-L-fucose containing oligosaccharides and glycoconjugates.[1][2] The strategic placement of a benzyl group at the C4-hydroxyl position offers a stable protecting group, allowing for selective manipulation of other positions on the fucal core. This guide details various reagents and protocols for achieving high regioselectivity in the functionalization of 4-O-Benzyl-L-fucal, with a focus on electrophilic additions and glycosylations. The underlying principles of each method are explained to provide a deeper understanding of the experimental choices.

Introduction: The Significance of 4-O-Benzyl-L-fucal in Glycoscience

L-Fucose, a 6-deoxy-L-galactose, is a fundamental component of numerous biologically important glycans, including those involved in cell recognition, inflammation, and cancer metastasis. Consequently, synthetic access to L-fucose derivatives and their corresponding glycosides is of paramount importance in medicinal chemistry and chemical biology.[2] L-fucal, an unsaturated derivative of L-fucose, serves as a versatile starting material for the synthesis of various 2-deoxy-L-fucose analogs.[2][3]

The strategic protection of the hydroxyl groups of L-fucal is critical for achieving regioselective functionalization. The 4-O-benzyl ether of L-fucal is a particularly useful intermediate due to the stability of the benzyl group under a wide range of reaction conditions, while still being readily removable by hydrogenolysis. This allows for the selective modification of the C1, C2, and C3 positions of the fucal ring.

This guide will explore key reagents and methodologies for the regioselective functionalization of 4-O-Benzyl-L-fucal, providing detailed protocols and mechanistic insights to aid in the design and execution of synthetic strategies.

Regioselective Functionalization at C2 via Electrophilic Addition

The electron-rich double bond in 4-O-Benzyl-L-fucal is susceptible to electrophilic attack, primarily at the C2 position, leading to the formation of an oxonium ion intermediate.[4] This intermediate can then be trapped by a variety of nucleophiles, resulting in the stereoselective formation of 2-functionalized glycosides.

Halogenation and Azidation: Introduction of Key Functional Groups

A common and effective method for the C2-functionalization of glycals involves the use of an electrophilic halogen source in the presence of a nucleophile. The combination of N-iodosuccinimide (NIS) and a nucleophile is a widely employed system for this purpose.

Core Principle: NIS activates the double bond of the fucal, leading to the formation of a 2-iodooxonium ion intermediate. This intermediate is then attacked by a nucleophile from the less hindered α-face, resulting in the formation of a 2-iodo-α-glycoside. The azide functionality, introduced using trimethylsilyl azide (TMSN₃), is a valuable precursor for the synthesis of amino sugars.[4]

Diagram of the Proposed Reaction Workflow:

G cluster_0 Step 1: Iodination and Azidation cluster_1 Step 2: Glycosylation Start 4-O-Benzyl-L-fucal Reagents1 NIS, TMSN3 in CH2Cl2 Start->Reagents1 Reacts with Intermediate 2-iodo-1-azido-L-fucal derivative Reagents1->Intermediate Forms Acceptor Glycosyl Acceptor (ROH) Intermediate->Acceptor Reacts with Product 2-azido-2-deoxy-α-L-fucoside Reagents2 Promoter (e.g., AgOTf) in CH2Cl2 Acceptor->Reagents2 In the presence of Reagents2->Product Yields G cluster_0 Direct 1,2-Addition cluster_1 Ferrier Rearrangement Fucal 4-O-Benzyl-L-fucal BiOTf Bi(OTf)3 Fucal->BiOTf Activation BCF B(C6F5)3 Fucal->BCF Activation Acceptor Glycosyl Acceptor (ROH) Product1 2,3-Unsaturated α-L-fucoside Acceptor->Product1 Forms Product2 2-Deoxy-α-L-fucoside (L-Oliose derivative) Acceptor->Product2 Forms BiOTf->Acceptor Reaction with BCF->Acceptor Reaction with

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Method

Application Note: 4-O-Benzyl-L-fucal in the Synthesis of Biologically Active Glycoconjugates

Executive Summary & Mechanistic Rationale The synthesis of L-fucose-containing glycoconjugates is a critical frontier in drug development, given the fundamental role of fucosylation in cancer metastasis, immune evasion,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of L-fucose-containing glycoconjugates is a critical frontier in drug development, given the fundamental role of fucosylation in cancer metastasis, immune evasion, and cell-cell signaling. 4-O-Benzyl-L-fucal (CAS: 137035-65-5) has emerged as an indispensable chiral building block in this domain.

As a glycal (a cyclic enol ether), 4-O-Benzyl-L-fucal presents two distinct chemical handles:

  • The C1=C2 Double Bond: This electron-rich alkene is highly susceptible to electrophilic addition (e.g., fluorination, halogenation) and transition-metal-catalyzed cross-coupling.

  • The 4-O-Benzyl Protecting Group: Unlike acetyl or benzoyl groups, the benzyl ether at the C4 position is non-participating. This prevents neighboring-group participation during glycosylation, allowing researchers to dictate anomeric stereocontrol through external catalysts or solvent effects. Furthermore, the benzyl group is highly stable under both the acidic conditions required for glycosylation and the basic conditions used in subsequent deprotection steps, enabling orthogonal synthetic strategies.

This application note details field-proven methodologies for utilizing 4-O-Benzyl-L-fucal in the synthesis of metabolic inhibitors, stable C-glycoside glycomimetics, and automated continuous-flow glycan assembly[1][2][3].

Mechanistic Divergence of 4-O-Benzyl-L-fucal

The versatility of 4-O-Benzyl-L-fucal lies in its ability to be channeled into multiple distinct synthetic pathways depending on the activation strategy.

G Fucal 4-O-Benzyl-L-fucal (Chiral Glycal Pool) Fluorination Electrophilic Fluorination (Selectfluor, MgBr2) Fucal->Fluorination Coupling Pd-Catalyzed Cross-Coupling (Pd(OAc)2, Ar-BF3K) Fucal->Coupling Flow Automated Flow Synthesis (Acidic Activation) Fucal->Flow FluoroDonor 2-Deoxy-2-fluoro-fucosyl Donor (Metabolic Inhibitors) Fluorination->FluoroDonor CFucoside α-C-Aryl Fucoside (Stable Glycomimetics) Coupling->CFucoside Oligo Deoxy-Oligosaccharides (Antibiotic Cores) Flow->Oligo

Caption: Divergent synthetic pathways of 4-O-Benzyl-L-fucal in glycoconjugate development.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities when utilizing 4-O-Benzyl-L-fucal across different advanced synthetic modalities.

Table 1: Comparative Yields and Stereoselectivity of 4-O-Benzyl-L-fucal Transformations

Synthetic ModalityReagents / CatalystTarget Product ClassAvg. Yield (%)Stereoselectivity (α:β)
Electrophilic Fluorination Selectfluor, MgBr₂2-Deoxy-2-fluoro-α-L-fucosyl bromide75–82%> 95:5
Pd-Catalyzed C-Glycosylation Pd(MeCN)₂Cl₂, Ar-BF₃Kα-C-Aryl-L-fucoside78–94%> 99:1
Continuous Flow Assembly NIS, TfOH, AcceptorProtected 2-deoxy-fucoside65–80%Variable (Solvent dependent)

Experimental Protocols

Protocol A: Synthesis of 2-Deoxy-2-fluoro-L-fucosyl Donors

Objective: To synthesize fluorinated fucose analogs used as metabolic inhibitors of fucosyltransferases (FUTs) or as precursors for ¹⁸F-PET imaging agents[3][4]. Causality & Rationale: The direct addition of fluorine across the glycal double bond is achieved using Selectfluor. Because the intermediate oxocarbenium ion is highly reactive and prone to unwanted hydration, anhydrous MgBr₂ is introduced simultaneously. The bromide rapidly traps the oxocarbenium ion from the axial face (driven by the anomeric effect), yielding the highly reactive, α-selective 2-deoxy-2-fluoro-fucosyl bromide donor.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-O-Benzyl-L-fucal (1.0 equiv, 2.0 mmol) and dissolve in anhydrous nitromethane (15 mL). Causality: Nitromethane is chosen as a polar, non-nucleophilic solvent that stabilizes the transient oxocarbenium intermediate without participating in the reaction.

  • Reagent Addition: Cool the solution to 0 °C. Add Selectfluor (1.2 equiv) in one portion, followed immediately by anhydrous MgBr₂ etherate (1.5 equiv).

  • Reaction Progression: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting glycal (UV active, stains brown with anisaldehyde) should disappear, replaced by a lower Rf spot (stains dark blue/black). If starting material persists, add an additional 0.1 equiv of Selectfluor.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any generated acid. Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Characterization: Validate the stereochemistry via ¹⁹F and ¹H NMR. The formation of the α-anomer is confirmed by a small coupling constant ( JH1,H2​≈3.5 Hz) and the characteristic doublet of doublets for the fluorine atom in the ¹⁹F spectrum.

Protocol B: Palladium-Catalyzed Stereoselective C-Fucosylation

Objective: To synthesize metabolically stable C-fucosides (where the anomeric oxygen is replaced by a carbon atom) to prevent enzymatic hydrolysis by fucosidases in vivo[1]. Causality & Rationale: O-glycoconjugates suffer from poor pharmacokinetic profiles due to rapid enzymatic cleavage. By utilizing a Pd(II) catalyst, the glycal undergoes a Heck-type cross-coupling with aryl trifluoroborates. The 4-O-benzyl group provides crucial steric bulk on the top face of the pyranose ring, forcing the palladium-aryl species to approach from the bottom (α-face), resulting in exquisite stereocontrol (>99:1 α:β).

Step-by-Step Methodology:

  • Catalyst Activation: In a sealed tube, combine Pd(MeCN)₂Cl₂ (10 mol%), the desired potassium aryltrifluoroborate (Ar-BF₃K, 1.5 equiv), and p-benzoquinone (1.2 equiv) as the oxidant.

  • Substrate Addition: Dissolve 4-O-Benzyl-L-fucal (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (10 mL) and transfer to the sealed tube.

  • Coupling Reaction: Stir the mixture at room temperature for 16 hours. Causality: Room temperature is strictly maintained to prevent the migration of the double bond (Ferrier rearrangement), which is a common side reaction at elevated temperatures.

  • Self-Validation Check (HPLC/TLC): Monitor the reaction via LC-MS or TLC. The formation of the C-glycoside is indicated by a new UV-active species with a distinct retention time.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in hexanes).

Automated Continuous-Flow Glycan Assembly

The synthesis of complex glycoconjugates often requires iterative, time-consuming steps. 4-O-Benzyl-L-fucal is highly amenable to automated continuous-flow synthesis, which minimizes the handling of unstable intermediates[2].

Flow R1 Pump A: 4-O-Benzyl-L-fucal Mixer T-Mixer (High Shear) R1->Mixer R2 Pump B: Activator/Nucleophile R2->Mixer Reactor Residence Coil (Controlled Temp) Mixer->Reactor PAT In-line FTIR (Process Monitoring) Reactor->PAT Product Glycoconjugate Collection PAT->Product

Caption: Automated continuous-flow reactor setup for 4-O-Benzyl-L-fucal glycosylation.

Flow Protocol Overview: Solutions of 4-O-Benzyl-L-fucal (Pump A) and an electrophilic activator like N-iodosuccinimide/TfOH (Pump B) are driven into a high-shear T-mixer. The rapid mixing prevents the localized concentration gradients that typically lead to glycal polymerization in batch reactors. The reaction stream passes through a temperature-controlled residence coil (typically -40 °C to stabilize the oxocarbenium ion) before passing through an in-line FTIR flow cell. The FTIR monitors the disappearance of the C=C stretch ( ∼1640 cm⁻¹), providing real-time validation of conversion before the stream is quenched and collected.

References

  • Stereoselective synthesis of C-glycosides from glycals and organotrifluoroborate salts ResearchG
  • Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks IU ScholarWorks
  • Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells PMC / NIH
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydr

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low stereoselectivity in 4-O-Benzyl-L-fucal glycosylation reactions

Welcome to the Glycochemistry Technical Support Center. Synthesizing complex fucosylated glycans—critical components in immunomodulators, Lewis antigens, and cancer therapeutics—often presents significant stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Glycochemistry Technical Support Center. Synthesizing complex fucosylated glycans—critical components in immunomodulators, Lewis antigens, and cancer therapeutics—often presents significant stereochemical challenges. Because L-fucal derivatives lack a C2 substituent, researchers cannot rely on traditional neighboring group participation (NGP) to dictate 1,2-cis (α-L-fucoside) stereocontrol.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low stereoselectivity when working with 4-O-Benzyl-L-fucal and related armed glycal donors.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following decision tree to identify the root cause of your stereochemical leakage.

Troubleshooting A Low Stereoselectivity in L-Fucal Glycosylation B Assess Solvent System A->B C Evaluate Protecting Groups A->C D Check Catalyst/Promoter A->D B1 Nitrile Solvents (e.g., MeCN) Favor β-selectivity via Nitrilium B->B1 B2 Ether Solvents (e.g., Et2O) Favor α-selectivity via Coordination B->B2 C1 Armed (4-O-Benzyl) Favors SN1 / α-anomer C->C1 C2 Disarmed (4-O-Acyl) Favors SN2 / β-anomer C->C2 D1 Lewis Acids (TMSOTf, NIS) Mixed or α-favored D->D1 D2 Pd-Catalysis (with Carbonates) Exclusive β-selectivity D->D2

Diagnostic workflow for resolving stereoselectivity issues in L-fucal glycosylation.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing a near 1:1 racemic mixture of α/β anomers when activating 4-O-Benzyl-L-fucal with standard Lewis acids?

Causality: The 4-O-Benzyl group is an "armed" (electron-donating) protecting group. It highly stabilizes the intermediate oxocarbenium ion, giving the reaction significant SN​1 character. However, if your acceptor is a highly reactive, unhindered linear alcohol, the background SN​2 -like kinetic attack can compete with the thermodynamically favored α-attack, destroying your selectivity[1]. Solution: If you are fucosylating linear or highly reactive alcohols, standard promoter systems (like NIS/TfOH) often fail. Switch to in situ anomerization conditions using tetrabutylammonium bromide (TBAB), which dynamically resolves the intermediate to favor the α-anomer (yielding up to 90% α-selectivity)[1].

Q2: How does the 4-O-Benzyl group mechanistically influence the stereochemical outcome compared to 4-O-Acyl groups?

Causality: Stereocontrol in fucosylation is heavily dictated by the conformation of the oxocarbenium ion. Armed donors bearing benzyl ether groups favor a 3H4​ oxocarbenium ion intermediate. Because L-fucose is a 6-deoxy-L-galactose, the axial C4 substituent (the 4-O-Benzyl group) sterically shields the top face. This conformation is selectively attacked on its α-face (bottom face) to yield the 1,2-cis fucoside[2]. Conversely, disarmed donors (e.g., 4-O-acetyl) destabilize the ion, pushing the mechanism toward an SN​2 -like displacement that often yields β-linked products[2]. Remote participation by 4-O-acyl groups can also be employed to force 1,2-cis-glycosidic bonds, but benzyl groups rely purely on oxocarbenium stabilization[3].

Q3: I need exclusive β-selectivity for a specific glycomimetic drug candidate. Can L-fucal donors achieve this?

Causality: Direct β-fucosylation is notoriously difficult due to the anomeric effect, which inherently drives the reaction toward the α-anomer. Solution: Do not use standard Lewis acid activation. Instead, convert your glycal into a 3,4-O-carbonate L-fucal donor. By employing Palladium-catalyzed decarboxylative allylation, the reaction bypasses the standard oxocarbenium pathway entirely. The Pd(0) complex coordinates to the bottom face of the glycal, directing the acceptor to attack exclusively from the top face, yielding >30:1 β-selectivity[4].

Mechanistic Pathway Analysis

Understanding the divergence of the oxocarbenium intermediate is critical for rational reaction design.

Mechanism Donor Armed Fucosyl Donor (4-O-Benzyl) Oxocarbenium 3H4 Oxocarbenium Ion (Stabilized Intermediate) Donor->Oxocarbenium Promoter Activation Alpha α-Face Attack (Thermodynamic Product) Oxocarbenium->Alpha Ether Solvents Bulky Acceptors Beta β-Face Attack (Kinetic Product) Oxocarbenium->Beta Nitrile Solvents Reactive Acceptors

Mechanistic divergence of the 3H4 oxocarbenium intermediate directing α/β selectivity.

Quantitative Data: Parameter Influence on Stereoselectivity

The following table synthesizes quantitative stereochemical outcomes based on varying reaction parameters, demonstrating how solvent, promoter, and protecting group choices directly impact the α:β ratio.

Donor TypeAcceptor TypeSolvent SystemPromoter / CatalystTemp (°C)Resulting α:β RatioRef
2-O-Benzyl fucosylLinear AlcoholCH₂Cl₂NIS / TfOH-201.5 : 1 (Poor)[1]
2-O-Benzyl fucosylLinear AlcoholCH₂Cl₂TBAB (In situ anomerization)259 : 1 (High α)[1]
Armed FucosazideCarbohydrate (Secondary)Et₂O / CH₂Cl₂Ph₂SO / Tf₂O-78>10 : 1 (High α)[2]
3,4-O-Carbonate L-fucalSulfonamideCH₂Cl₂Pd(OAc)₂ / Ligand251 : >30 (Exclusive β)[4]

Self-Validating Experimental Protocol

To ensure high reliability, the following Standard Operating Procedure (SOP) incorporates internal validation checkpoints. This prevents researchers from blindly running the reaction to completion only to discover poor stereoselectivity during final NMR analysis.

SOP: Highly α-Selective Glycosylation using Benzyl-Protected L-Fucal Donors

Phase 1: Pre-Activation & Oxocarbenium Formation

  • Preparation: Dissolve the armed benzyl-protected L-fucal donor (1.0 eq) and the acceptor (1.2 eq) in anhydrous Et₂O/CH₂Cl₂ (4:1, v/v) under a strict argon atmosphere.

    • Validation Checkpoint 1 (System Integrity): Perform a Karl Fischer titration on the solvent mixture. It must read <10 ppm water. Trace moisture will prematurely quench the oxocarbenium ion, leading to hemiacetal formation rather than glycosylation.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Activation: Add the promoter system (e.g., Ph₂SO/Tf₂O or TMSOTf) dropwise over 5 minutes.

    • Validation Checkpoint 2 (Intermediate Formation): After 15 minutes, perform a rapid mini-workup of a 5 µL aliquot. TLC (Hexane/EtOAc 3:1) should reveal the complete disappearance of the donor spot ( Rf​≈0.6 ) and the appearance of a highly UV-active or anisaldehyde-responsive baseline intermediate[2].

Phase 2: Nucleophilic Attack & Quenching 4. Coupling: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm the bath to -40 °C to facilitate α-face attack by the sterically hindered acceptor. 5. Quenching: Quench the reaction at -40 °C by adding triethylamine (Et₃N) dropwise until the solution pH reaches ~8.

  • Validation Checkpoint 3 (Reaction Completion): A secondary TLC check should show the absence of the baseline intermediate and the emergence of a new, distinct product spot ( Rf​≈0.4 ), confirming successful nucleophilic trapping.

Phase 3: Stereochemical Verification 6. Purification: Concentrate the organic layer under reduced pressure and purify the crude mixture via flash column chromatography.

  • Validation Checkpoint 4 (Stereochemical Assignment): Acquire a 1H NMR spectrum of the purified product. Confirm α-selectivity by locating the anomeric proton (H-1). An α-L-fucoside will display an H-1 signal at ~4.9–5.1 ppm with a small coupling constant ( J1,2​≈3.0–4.0 Hz ). If the reaction failed and produced a β-L-fucoside, the signal will appear upfield at ~4.4–4.6 ppm with a distinctly larger coupling constant ( J1,2​≈7.5–8.0 Hz ).

References

  • [4] General Strategy for Stereoselective Synthesis of β-N-Glycosyl Sulfonamides via Palladium-Catalyzed Glycosylation. National Science Foundation (NSF PAR).4

  • [3] Effect of Anomeric Configuration on Stereocontrolled α-Glycosylation of l-Fucose. ResearchGate. 3

  • [1] Fucosylation of Linear Alcohols: A Study of Parameters Influencing the Stereochemistry of Glycosylation. ResearchGate. 1

  • [2] Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides. PubMed Central (PMC). 2

Sources

Optimization

How to improve overall yield in the multi-step synthesis of 4-O-Benzyl-L-fucal

Welcome to the Technical Support Center for carbohydrate synthesis optimization. 4-O-Benzyl-L-fucal is a highly valuable building block for the synthesis of complex deoxy-oligosaccharides, glycoconjugates, and continuous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate synthesis optimization. 4-O-Benzyl-L-fucal is a highly valuable building block for the synthesis of complex deoxy-oligosaccharides, glycoconjugates, and continuous-flow monosaccharide donors[1]. Because the starting material, L-fucal, possesses two secondary hydroxyl groups (C3 and C4), achieving a high overall yield requires strict regiocontrol[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the causality behind the standard three-step protection/deprotection sequence, empowering you to troubleshoot regioselectivity, prevent protecting group migration, and maximize your overall yield.

Overview & Mechanistic Pathway

To isolate 4-O-benzyl-L-fucal, the C3 hydroxyl must be temporarily masked. The most robust and field-proven method relies on the steric differentiation between the allylic, pseudo-equatorial C3-OH and the axial C4-OH[1].

Synthesis_Pathway A L-Fucal (Free C3, C4 diols) B 3-O-TBS-L-fucal (C3 Protected) A->B Step 1: TBSCl, Imidazole DMF, 0°C -> RT (Regioselective) C 3-O-TBS-4-O-benzyl-L-fucal (C3, C4 Protected) B->C Step 2: NaH, BnBr DMF, 0°C (Alkylation) D 4-O-Benzyl-L-fucal (Target Intermediate) C->D Step 3: TBAF, THF 0°C -> RT (Desilylation)

Figure 1: Three-step synthetic workflow for 4-O-benzyl-L-fucal from L-fucal.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate's integrity via TLC or NMR.

Step 1: Regioselective C3-Silylation
  • Objective: Selectively protect the C3-allylic hydroxyl group to yield 3-O-TBS-L-fucal.

  • Protocol: Dissolve L-fucal (1.0 eq) in anhydrous DMF. Cool the reaction flask strictly to 0 °C. Add imidazole (2.0 eq), followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.05 eq). Stir at 0 °C for 2 hours, then allow to warm to room temperature. Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The C3 hydroxyl group is allylic and occupies a pseudo-equatorial position in the glycal's half-chair conformation. This makes it significantly more nucleophilic and sterically accessible than the axial C4 hydroxyl. By using a bulky silylating agent (TBSCl) at a depressed temperature, we exploit this steric differentiation to prevent over-silylation (3,4-di-O-TBS).

Step 2: C4-Benzylation
  • Objective: Install the permanent benzyl ether at C4 to yield 3-O-TBS-4-O-benzyl-L-fucal[1].

  • Protocol: Dissolve 3-O-TBS-L-fucal (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes to ensure complete alkoxide formation. Add benzyl bromide (BnBr, 1.2 eq) dropwise. Stir for 2–4 hours at 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with Et₂O.

  • Mechanistic Causality: NaH irreversibly deprotonates the C4-OH. Strict temperature control (0 °C) is non-negotiable here. Elevated temperatures under strongly basic conditions provide the activation energy required for the intramolecular migration of the TBS group from C3 to C4, which would ruin your regiocontrol.

Step 3: C3-Desilylation
  • Objective: Unmask the C3 hydroxyl to yield the final 4-O-benzyl-L-fucal[1].

  • Protocol: Dissolve 3-O-TBS-4-O-benzyl-L-fucal (1.0 eq) in THF. Cool to 0 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Monitor closely by TLC (typically complete within 1-2 hours). Concentrate under reduced pressure and purify immediately via silica gel flash chromatography.

  • Mechanistic Causality: The fluoride ion from TBAF has a massive thermodynamic affinity for silicon (forming a highly stable Si-F bond), driving the selective cleavage of the silyl ether. The benzyl ether at C4 and the electron-rich enol ether (glycal double bond) remain entirely unaffected under these conditions[3].

Quantitative Data & Yield Optimization

To help you benchmark your synthesis, compare your results against the optimized parameters in the table below.

Reaction StepReagents & ConditionsExpected YieldCommon ByproductsQC Validation (TLC / NMR)
1. Silylation TBSCl (1.05 eq), Imidazole (2.0 eq), DMF, 0 °C85 - 90%3,4-di-O-TBS-L-fucal (if warmed too fast)Higher R_f than L-fucal; NMR shows 1x TBS singlet (~0.9 ppm).
2. Benzylation NaH (1.5 eq), BnBr (1.2 eq), DMF, 0 °C80 - 88%3-O-Benzyl-4-O-TBS-L-fucal (Migration)Disappearance of OH stretch in IR; new aromatic protons in NMR.
3. Desilylation TBAF (1.2 eq), THF, 0 °C to RT90 - 95%Glycal degradation products (if too basic)Highly polar spot on TLC; loss of TBS signals in NMR.
Overall 3-Step Sequence ~61 - 75% N/ATarget: 4-O-Benzyl-L-fucal

Troubleshooting & FAQs

Q: My Step 1 yield is low due to the formation of a di-silylated byproduct. How do I fix this? A: Di-silylation occurs when the reaction is run too warm or with an excess of TBSCl. Ensure the reaction is initiated at strictly 0 °C and use exactly 1.05 equivalents of TBSCl. If the issue persists, switch to a bulkier silyl group like TBDPSCl (tert-butyldiphenylsilyl chloride). The added steric bulk of the phenyl rings makes silylation at the axial C4 position nearly impossible, virtually guaranteeing 100% regioselectivity.

Q: I am observing silyl migration during the benzylation step, resulting in an inseparable mixture of isomers. What are the alternatives? A: Silyl migration (C3 to C4) is a known base-catalyzed phenomenon. If NaH is causing migration, abandon it. Switch to a milder, non-equilibrating base system such as Silver(I) oxide (Ag₂O) with BnBr in a non-polar solvent (e.g., CH₂Cl₂ or toluene). Alternatively, use phase-transfer catalysis (e.g., NaOH / Bu₄NI / CH₂Cl₂ / H₂O). These conditions suppress alkoxide equilibration and lock the silyl group in place.

Q: During TBAF deprotection, my product degrades or is lost during purification. Why? A: Commercial TBAF is quite basic (often containing hydroxide impurities) and can cause the degradation of sensitive glycals[3]. To prevent this, buffer your TBAF solution with 1 equivalent of glacial acetic acid (AcOH) prior to addition. Furthermore, 4-O-benzyl-L-fucal is highly polar and can streak irreversibly on standard silica gel. Deactivate your silica column by pre-flushing it with 1% Et₃N in your eluent, or use a specialized diol-functionalized stationary phase to improve your recovery.

References

  • Bennett, C., et al. (2021). Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. IU ScholarWorks. Available at:[Link]

  • Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, ACS Publications. Available at:[Link]

  • Lihammar, R., et al. (2014). Epimerization of glycal derivatives by a cyclopentadienylruthenium catalyst: application to metalloenzymatic DYKAT. Chemistry - A European Journal, PubMed. Available at:[Link]

Sources

Troubleshooting

Optimizing solvent and temperature conditions for 4-O-Benzyl-L-fucal activation

Welcome to the Advanced Carbohydrate Chemistry Support Center. This guide is engineered for researchers and drug development professionals working with L-fucal derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Carbohydrate Chemistry Support Center. This guide is engineered for researchers and drug development professionals working with L-fucal derivatives. Activating 4-O-Benzyl-L-fucal requires precise thermodynamic control and an understanding of oxacarbenium ion stabilization to prevent degradation and control stereoselectivity.

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic workflows to optimize your glycosylation reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing low stereoselectivity (α/β mixtures) during the glycosylation of 4-O-Benzyl-L-fucal derivatives? A1: Stereoselectivity in L-fucal activation is dictated by the solvent's ability to coordinate and stabilize the highly reactive oxacarbenium ion intermediate. If you use non-participating solvents like pure dichloromethane (DCM), the reaction proceeds via an unshielded oxacarbenium ion, leading to anomeric mixtures.

  • The Causality & Solution: To drive selectivity, you must modulate the solvent participation. Generally, ethereal solvents (e.g., diethyl ether or THF) coordinate to the oxacarbenium ion to favor α-selectivity, while nitrile solvents (e.g., acetonitrile) form an axial nitrilium intermediate that directs equatorial attack (β-selectivity). However, carbohydrate chemistry is highly substrate-dependent. For specific 2-azidofucosyl donors derived from L-fucal, adding ether as a cosolvent has surprisingly been shown to effectively increase β-selectivity during low-temperature preactivation (1)[1].

Q2: My activation reaction yields significant amounts of Ferrier-rearrangement byproducts and degraded starting material. How can I prevent this? A2: 4-O-Benzyl-L-fucal is highly sensitive to strong Lewis acids at elevated temperatures. When using promoters like BF 3​ ·OEt 2​ , the kinetic energy at room temperature or above (e.g., 40 °C) overcomes the activation barrier for allylic rearrangement, leading to rapid degradation of the glycal and a sharp decline in product yield[2].

  • The Causality & Solution: Strictly control the thermodynamics of the reaction. Lower the reaction temperature to between -5 °C and 0 °C to suppress the Ferrier degradation pathway (2)[2].

Q3: What is the optimal stoichiometry and temperature to minimize trehalose-like byproducts during dehydrative glycosylation? A3: When activating L-fucal derivatives, aglycone transfer and donor dimerization (forming α,α-trehalose derivatives) are common side reactions that consume your starting material[3].

  • The Causality & Solution: To kinetically disfavor donor-donor dimerization, invert the standard stoichiometry to make the donor the limiting reagent (e.g., a 1:3 donor/acceptor ratio). Coupling this with a temperature reduction to -10 °C or lower stabilizes the activated donor long enough for the acceptor to attack, increasing yields from ~55% to over 74% (3)[3].

Q4: When performing direct Lewis acid activation on 4-O-Benzyl-L-fucal, why am I observing nucleophilic attack at the C3 position instead of standard C1 glycosylation? A4: This is a regioselectivity issue governed by the electronic distribution of the intermediate. When a glycal with an unprotected or weakly protected C3 position is activated by a Lewis acid, it forms a delocalized oxacarbenium ion. Preferential nucleophilic attack often occurs at the C3 position rather than C1, leading to 1,3-difunctionalized 2-deoxy products[2].

  • The Causality & Solution: If standard C1 glycosylation is required, you must either protect the C3 position with a non-participating, electron-withdrawing group prior to activation, or utilize a preactivation protocol (like azidoselenation) that masks the C2-C3 double bond before introducing the acceptor[1].

Quantitative Data: Solvent and Temperature Optimization

The following table synthesizes the quantitative impact of solvent and temperature choices on L-fucal activation outcomes, derived from field-proven methodologies[1][2][3].

Glycal Donor TypeActivation PromoterSolvent SystemTemp (°C)Major ByproductYieldSelectivity
L-fucal derivativeCyclopropenium / ThioneTCE/CH 2​ Cl 2​ 0 °Cα,α-trehalose55%Mixed α/β
L-fucal derivativeCyclopropenium / ThioneTCE/CH 2​ Cl 2​ -10 °CMinimal74%High α
4-O-Benzyl-L-fucalBF 3​ ·OEt 2​ (20 mol%)DCM40 °CFerrier degradation60%C3-Attack
4-O-Benzyl-L-fucalBF 3​ ·OEt 2​ (20 mol%)DCM-5 °CNone>85%C3-Attack
2-Azidofucosyl donorPh 2​ SO / Tf 2​ ODCM-80 °CHydrolyzed donorHighHigh α
2-Azidofucosyl donorPh 2​ SO / Tf 2​ ODCM/Ether-80 °CHydrolyzed donorHighEnhanced β

Self-Validating Experimental Methodologies

Protocol 1: Low-Temperature Preactivation of 2-Azidofucosyl Donors (Ph 2​ SO/Tf 2​ O Method)

This protocol converts 4-O-Benzyl-L-fucal into a highly reactive donor, utilizing extreme cold to trap the oxacarbenium intermediate[1].

  • Azidoselenation: In a flame-dried flask, dissolve the L-fucal derivative (1.0 equiv) and (PhSe) 2​ (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M). Degas via sonication for 30 min.

  • Reagent Addition: Cool the system to -30 °C. Add PhI(OAc) 2​ (1.0 equiv) and TMSN 3​ (2.0 equiv). Stir for 1 h at -30 °C, then at -20 °C overnight.

  • Validation Checkpoint 1: Quench a 10 µL aliquot. TLC (Petroleum Ether/EtOAc) should show complete consumption of the glycal. HRMS must confirm the [M – N 2​

    • H] + mass corresponding to the selenoglycoside.
  • Preactivation: Isolate the donor. Dissolve the donor and Ph 2​ SO (1.3 equiv) in anhydrous CD 2​ Cl 2​ . Cool strictly to -80 °C.

  • Promoter Addition: Add Tf 2​ O (1.3 equiv) dropwise down the side of the flask.

  • Validation Checkpoint 2: Conduct low-temperature 1 H NMR. The appearance of new anomeric signals at δ 6.06 and 6.10 ppm validates the successful formation of the α-triflate and α-oxosulfonium triflate intermediates[1].

  • Glycosylation: Add the acceptor alcohol. If β-selectivity is desired, introduce diethyl ether as a cosolvent at this stage.

Protocol 2: Direct Lewis Acid-Catalyzed Glycosylation (-5 °C)

This protocol is designed for direct site-selective transformation while avoiding thermal degradation[2].

  • Preparation: Dissolve 4-O-Benzyl-L-fucal (1.0 equiv) and the acceptor nucleophile (1.2 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Thermal Control: Submerge the reaction vessel in an ice/salt bath to achieve an internal temperature of exactly -5 °C.

  • Activation: Add BF 3​ ·OEt 2​ (20 mol %) dropwise.

  • Reaction Monitoring: Stir for exactly 15–20 minutes.

  • Validation Checkpoint: Monitor by TLC continuously. A rapid spot conversion indicates oxacarbenium formation and nucleophilic attack. Critical: Do not extend the reaction time beyond 30 minutes, as thermodynamic Ferrier degradation will begin to consume the product[2].

  • Quenching: Immediately quench with saturated aqueous NaHCO 3​ and extract with DCM.

Mechanistic & Workflow Visualizations

Workflow Start 4-O-Benzyl-L-fucal Activation Issue Issue1 Low Stereoselectivity Start->Issue1 Issue2 Degradation / Byproducts Start->Issue2 Solvent Adjust Solvent Participation Issue1->Solvent Temp Optimize Temperature & Lewis Acid Issue2->Temp Solvent1 Use Ether/THF (Modulates α/β ratio) Solvent->Solvent1 Solvent2 Use CH3CN (Favors β-linkage) Solvent->Solvent2 Temp1 Preactivation: -80°C to -40°C Temp->Temp1 Temp2 Direct Lewis Acid: -5°C to 0°C Temp->Temp2 Temp3 Avoid >20°C (Prevents Ferrier) Temp->Temp3

Troubleshooting workflow for 4-O-Benzyl-L-fucal activation issues.

Mechanism Donor Activated Fucosyl Donor Oxacarbenium Oxacarbenium Intermediate Donor->Oxacarbenium Promoter (-80°C) Nitrile Axial Nitrilium (CH3CN) Oxacarbenium->Nitrile CH3CN Ether Equatorial Oxonium (Et2O) Oxacarbenium->Ether Et2O Beta β-Glycoside (Equatorial Attack) Nitrile->Beta Acceptor Alpha α-Glycoside (Axial Attack) Ether->Alpha Acceptor

Solvent-directed mechanistic pathways for stereoselective glycosylation.

References

  • Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Lewis Acid-Promoted Site-Selective Transformation of Glycals for the Synthesis of 1,3-Annulated-2-deoxy Glycosides Source: ACS Publications (ACS Omega) URL:[Link]

  • Reagent-Controlled α‑Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars: Construction of the Arugomycin Tetrasaccharide Source: NIH PMC (Journal of the American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming 4-O-Benzyl-L-fucal Solubility in Polar &amp; Aqueous Media

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with protected glycals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with protected glycals.

The Causality of the Solubility Barrier

4-O-Benzyl-L-fucal (C₁₃H₁₆O₃, MW: 220.26 g/mol ) is a critical building block for the synthesis of fucose-containing oligosaccharides and glycoconjugates[1]. While the benzyl ether at the C-4 position provides exceptional chemical stability during multi-step synthetic sequences[2][3], it introduces a severe physicochemical liability: a bulky, highly lipophilic aromatic ring.

This hydrophobic moiety disrupts the hydrogen-bonding network required for aqueous solvation. When transitioning from organic synthesis to biological evaluation or enzymatic glycosylation, researchers frequently encounter catastrophic precipitation. To solve this, we must move beyond simple dilution and apply thermodynamic and kinetic stabilization strategies.

Diagnostic Decision Matrix

Selecting the correct solubilization strategy depends entirely on the tolerance of your downstream application. Use the following logic to determine your optimal workflow.

SolubilizationStrategy Start 4-O-Benzyl-L-fucal Solubility Issue AppCheck Downstream Application? Start->AppCheck Chem Chemical Synthesis (Tolerates Organics) AppCheck->Chem Organic tolerant Bio Enzymatic/Biological (Aqueous strictly) AppCheck->Bio Strictly aqueous CoSolvent Co-Solvent System (DMSO/DMF) Chem->CoSolvent HostGuest Cyclodextrin Complexation (HP-β-CD) Bio->HostGuest Requires monomeric dispersion Micelle Surfactant Dispersion (Tween-80) Bio->Micelle Tolerates aggregates

Decision matrix for selecting a 4-O-Benzyl-L-fucal solubilization strategy.

Validated Experimental Protocols

Protocol A: Host-Guest Complexation via HP-β-CD

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic outer surface and a lipophilic central cavity[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective because its cavity size perfectly accommodates the isolated benzene ring of the benzyl protecting group[5]. By encapsulating the hydrophobic C-4 moiety, HP-β-CD thermodynamically drives the glycal into the aqueous phase without altering its covalent structure. The addition of trace water-soluble polymers can further enhance this complexation efficiency[6].

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 20% (w/v). Ensure complete dissolution.

  • Addition: Weigh the required amount of solid 4-O-Benzyl-L-fucal. Add it directly to the HP-β-CD solution (Target concentration: 5-10 mg/mL).

  • Mechanical Disruption: Sonicate the suspension in a bath sonicator for 30 minutes at 25°C to break down large crystalline aggregates and maximize surface area.

  • Equilibration: Transfer the vial to an orbital shaker. Agitate at 200 RPM for 24 hours at room temperature to allow the 1:1 inclusion complex to reach thermodynamic equilibrium.

  • Clarification: Filter the solution through a 0.22 µm hydrophilic PTFE or PES syringe filter to remove any uncomplexed, undissolved glycal.

  • Self-Validation Check: Measure the absorbance of the filtrate at 620 nm. An optical density (OD₆₂₀) of < 0.05 confirms the absence of colloidal aggregates and verifies a true monomeric solution.

HPBCD_Workflow Prep 1. Prepare 20% w/v HP-β-CD in Buffer Add 2. Add 4-O-Benzyl-L-fucal (Solid) Prep->Add Incubate 3. Sonication (30 mins, 25°C) Add->Incubate Equilibrate 4. Orbital Shaking (24h, 25°C) Incubate->Equilibrate Filter 5. Filter (0.22 µm) to remove aggregates Equilibrate->Filter Result Soluble Inclusion Complex Filter->Result

Step-by-step workflow for HP-β-CD inclusion complex preparation.

Protocol B: The "Solvent-Shift" Micellar Dispersion

Scientific Rationale: When cyclodextrins are incompatible with downstream assays, a kinetic solvent-shift method is required. Dissolving the glycal in a water-miscible aprotic solvent (DMSO) overcomes the crystal lattice energy. Rapid injection into an aqueous buffer containing a non-ionic surfactant (Tween-80) traps the hydrophobic molecules inside micelles before nucleation and crystal growth can occur.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-O-Benzyl-L-fucal in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • Buffer Preparation: Prepare your target aqueous buffer and supplement it with 0.1% to 0.5% (v/v) Tween-80.

  • Kinetic Injection: While vigorously vortexing the aqueous buffer, inject the DMSO stock dropwise. Critical: Do not exceed a final DMSO concentration of 5% (v/v).

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS). A monodisperse peak between 10-50 nm confirms successful micellar encapsulation, whereas peaks >1000 nm indicate failed kinetic trapping and impending precipitation.

Quantitative Solubility Data Summary

Solubilization StrategyEst. Max Aqueous ConcentrationDownstream CompatibilityPrimary Mechanism
Pure Aqueous Buffer < 0.1 mg/mLHigh (No additives)None (Intrinsic solubility)
5% DMSO Co-solvent 0.5 - 1.0 mg/mLModerate (Enzyme dependent)Kinetic dispersion
0.1% Tween-80 Micelles 2.0 - 5.0 mg/mLModerate (Surfactant presence)Micellar sequestration
20% HP-β-CD Complexation 5.0 - 10.0 mg/mLHigh (Aqueous, organics-free)Thermodynamic encapsulation

Troubleshooting FAQs

Q: My 4-O-Benzyl-L-fucal precipitates immediately upon dilution from a DMSO stock into PBS. Why? A: This is a classic "solvent-shift" failure. When the DMSO concentration drops below the critical solvation threshold, the aqueous environment forces the hydrophobic benzyl groups to aggregate to minimize contact with water. Solution: Pre-load your PBS with a solubilizer (e.g., 20% HP-β-CD or 0.1% Tween-80) before adding the DMSO stock, and ensure rapid vortexing during addition to prevent local supersaturation.

Q: Does HP-β-CD complexation interfere with enzymatic deprotection or glycosyltransferase activity? A: It can, depending on the enzyme's active site architecture. Because the benzyl group is physically sequestered inside the cyclodextrin cavity, steric hindrance may prevent enzyme binding if the C-4 position is near the required catalytic pocket. Solution: Perform a kinetic pilot assay comparing free vs. complexed substrate. If inhibition is observed, switch to the micellar dispersion method.

Q: Can I use heating to force the glycal into an aqueous solution? A: No. Heating increases kinetic energy and temporarily improves solubility, but it yields a false positive. Upon cooling to room temperature or 37°C (standard assay conditions), the solution will become supersaturated, leading to delayed, unpredictable crystallization during your experiment. Always rely on thermodynamic stabilization rather than thermal forcing.

References

  • 4-O-Benzyl-L-fucal | C13H16O3 | CID 14054734 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: National Institutes of Health (NIH) URL:[Link]

  • The Effect of Polymers on the Aqueous Solubility and Dissolution Behavior of Gliclazide-β-Cyclodextrin Complex Source: Scholars Research Library URL:[Link]

  • Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability Source: Academia.edu URL:[Link]

  • Protecting Group Strategies in Carbohydrate Chemistry Source: Wiley-VCH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-O-Benzyl-L-fucal Purity and Integrity using HPLC-MS: A Comparative Guide

As a Senior Application Scientist specializing in carbohydrate chemistry, I frequently encounter a critical failure point in drug development workflows: the blind application of standard analytical methods to highly sens...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in carbohydrate chemistry, I frequently encounter a critical failure point in drug development workflows: the blind application of standard analytical methods to highly sensitive intermediates.

4-O-Benzyl-L-fucal (Molecular Formula: C₁₃H₁₆O₃, MW: 220.26 g/mol ) is an essential chiral building block[1]. It is heavily utilized in the synthesis of highly reactive 2-azidofucosyl donors and the assembly of complex bacterial oligosaccharides[2]. However, because it is an electron-rich enol ether (a glycal), its structural integrity is highly susceptible to environmental stress.

This guide objectively compares the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional alternative methods (HPLC-UV, NMR, and GC-MS) for validating the purity of 4-O-Benzyl-L-fucal. Furthermore, it outlines a field-proven, self-validating protocol designed to meet stringent ICH Q2(R2) regulatory expectations[3].

The Analytical Challenge: Why Traditional Methods Fall Short

Validating the purity of partially protected glycals presents two distinct challenges:

  • Lack of Strong Chromophores: 4-O-Benzyl-L-fucal possesses only a single benzyl ether. Many of its synthetic byproducts (e.g., deacetylated precursors or hydrated artifacts) lack distinct UV absorbance, rendering standard HPLC-UV blind to critical impurities.

  • Chemical Instability: Standard reverse-phase HPLC methods almost universally employ acidic modifiers (like 0.1% Formic Acid or TFA). When glycals are exposed to these acids, they undergo rapid on-column degradation.

Comparative Performance Metrics

The table below summarizes the quantitative and qualitative performance of various analytical platforms when applied to 4-O-Benzyl-L-fucal validation.

Analytical PlatformLimit of Detection (LOD)Structural Integrity VerificationNon-Chromophoric Impurity DetectionRisk of Method-Induced Artifacts
HPLC-MS (Neutral pH) < 10 ng/mL High (Exact Mass & Adducts)Excellent (Universal Ionization)Low (Preserves glycal double bond)
HPLC-UV (210-254 nm) ~ 1-5 µg/mLNone (Relies solely on retention time)Poor (Requires chromophore presence)High (If standard acidic modifiers are used)
NMR Spectroscopy ~ 10-50 µg/mLVery High (Proton/Carbon mapping)Moderate (Risk of overlapping signals)Low (Non-destructive technique)
GC-MS (Derivatized) < 50 ng/mLHigh (EI Fragmentation profiling)ExcellentVery High (Thermal/Derivatization stress)

Mechanistic Insights: The "Hidden" Degradation Artifact

To understand the causality behind our experimental design, we must examine the molecule's reactivity. When 4-O-Benzyl-L-fucal is subjected to standard acidic HPLC mobile phases, the C-2 position of the enol ether is rapidly protonated. This generates a highly reactive oxocarbenium intermediate at C-1, which immediately reacts with water in the mobile phase to form a 2-deoxy-hydration artifact.

Analysts often mistake this method-induced artifact for an inherent batch impurity, leading to the unnecessary rejection of high-purity material.

DegradationPathway A 4-O-Benzyl-L-fucal (Intact Enol Ether) B Acidic Mobile Phase (H+ Attack at C-2) A->B Protonation C Oxocarbenium Ion (Reactive Intermediate) B->C Bond Shift D Hydration Artifact (False Impurity) C->D + H2O

Fig 1. Acid-catalyzed degradation pathway of glycals requiring neutral pH chromatographic methods.

The Self-Validating HPLC-MS Protocol

A protocol is only as reliable as its internal controls. To ensure the HPLC-MS method is actively validating its own performance[3], we implement a forced-degradation System Suitability Test (SST).

AnalyticalWorkflow A 1. Sample Preparation Spike with Internal Standard B 2. System Suitability Test Inject Acid-Stressed Matrix A->B C 3. HPLC Separation Neutral pH (10 mM NH4OAc) B->C D 4. High-Res MS (ESI+) Monitor[M+Na]+ Adduct C->D E 5. Data Synthesis Quantify Purity & Integrity D->E

Fig 2. Self-validating HPLC-MS workflow ensuring analytical integrity and regulatory compliance.

Step-by-Step Methodology

1. Preparation of the Self-Validating SST Matrix

  • Action: Dissolve 1 mg of 4-O-Benzyl-L-fucal in 1 mL of Acetonitrile. Aliquot 100 µL and add 10 µL of 1% Trifluoroacetic Acid (TFA). Incubate for 15 minutes at room temperature, then neutralize with 10 µL of 1% Ammonium Hydroxide.

  • Causality: This deliberately induces partial hydration of the glycal double bond. Injecting this stressed sample proves the chromatographic method can physically baseline-resolve ( Rs​>2.0 ) the intact product from its primary stability liability.

2. Sample and Internal Standard (IS) Preparation

  • Action: Prepare the target sample at 10 µg/mL in 50:50 H₂O:MeCN. Spike with 1 µg/mL of a structural analog (e.g., 3,4-di-O-acetyl-L-fucal) as the Internal Standard.

  • Causality: The IS accounts for matrix effects and ionization suppression in the ESI source, ensuring quantitative trustworthiness regardless of sample matrix variations.

3. Chromatographic Separation (The Neutral-pH Imperative)

  • Column: C18 Defect-free end-capped column (e.g., 2.1 x 100 mm, 1.7 µm) to prevent secondary silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O, adjusted to pH 6.8. (Strictly avoid TFA or Formic Acid).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Causality: The neutral pH completely arrests on-column oxocarbenium formation, preserving the structural integrity of the glycal during the transit time.

4. High-Resolution Mass Spectrometry (ESI+)

  • Action: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the Sodium adduct [M+Na]+ at m/z 243.10 and Ammonium adduct [M+NH4​]+ at m/z 238.14.

  • Causality: Glycals are highly prone to losing their protective groups or fragmenting if directly protonated ( [M+H]+ ). Promoting sodium or ammonium adduct formation in the source provides a stable, intact molecular ion for accurate purity quantification.

Experimental Validation Data

When executing the above protocol, the method demonstrates exceptional precision and recovery, free from the artifacts that plague standard UV methods.

Analyte / MatrixSpike Level (µg/mL)Mean Recovery (%)RSD (%)Resolution ( Rs​ ) from Artifact
4-O-Benzyl-L-fucal1.099.81.22.8
4-O-Benzyl-L-fucal10.0100.40.82.9
Hydration Artifact (SST)1.098.51.5N/A

By combining neutral-pH chromatography with adduct-targeted mass spectrometry, researchers can confidently validate the purity and integrity of 4-O-Benzyl-L-fucal, ensuring downstream synthetic success.

Sources

Comparative

Advanced Protecting Group Strategies for L-Fucal Derivatives: A Comparative Guide for Stereoselective Glycosylation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual Introduction: The Strategic Role of L-Fucal in Glycochemistry L-Fucal, a 6-deoxy-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual

Introduction: The Strategic Role of L-Fucal in Glycochemistry

L-Fucal, a 6-deoxy-L-glycal, is a highly versatile chiral building block in carbohydrate chemistry. It serves as the primary precursor for the synthesis of 2,6-dideoxy-L-sugars, L-oliose, and rare aminosugars such as L-fucosamine and L-pneumosamine[1]. These rare monosaccharides are critical structural components of therapeutically relevant bacterial capsular polysaccharides (CPS), including those of Streptococcus pneumoniae (serotype 5) and Staphylococcus aureus, making them prime targets for semisynthetic glycoconjugate vaccines[1],[2].

However, the synthesis of 2,6-dideoxy glycosides is notoriously challenging. The absence of a C-2 directing group and the lack of a bulky C-6 substituent remove the traditional steric and electronic handles used to control anomeric stereoselectivity[3]. Consequently, the choice of protecting groups (PGs) at the C-3 and C-4 positions of L-fucal is not merely a matter of orthogonal deprotection; it is the primary vector for controlling donor reactivity and stereochemical outcomes during glycosylation[4].

As a Senior Application Scientist, I have compiled this guide to critically compare the most effective protecting group strategies for L-fucal derivatives, providing field-proven protocols and mechanistic insights to ensure reproducible, stereoselective syntheses.

Mechanistic Divergence: Armed vs. Disarmed Strategies

The reactivity of an L-fucal donor is dictated by the electronic nature of its protecting groups, which either stabilize or destabilize the intermediate oxocarbenium ion formed during activation.

  • Disarmed Donors (Ester Protection): Electron-withdrawing groups, such as acetates (Ac) or pivaloates (Piv), pull electron density away from the pyranose ring. This "disarms" the donor, lowering its reactivity. However, this decreased reactivity often translates to higher stereoselectivity. In L-fucal, C-4 ester groups can participate in Remote Group Participation (RGP), stabilizing the anomeric center via dioxolenium intermediates, which strongly biases the trajectory of nucleophilic attack toward highly α -selective 1,2-addition[4].

  • Armed Donors (Ether Protection): Electron-donating groups, such as benzyl (Bn) or silyl ethers, push electron density into the ring, "arming" the donor and making it highly reactive. While excellent for coupling with sterically hindered or unreactive acceptors, armed donors often proceed through loose SN​1 -like transition states, resulting in poor stereoselectivity (mixed α/β anomers) unless specialized catalysts or conformationally locking groups are employed[2],[5].

  • Conformationally Locked Donors: Fusing the C-3 and C-4 hydroxyls into a cyclic protecting group (e.g., 3,4-O-carbonate or 3,4-O-disiloxane) rigidifies the pyranose ring. This conformational bias severely restricts the approach vectors of the acceptor, enabling unprecedented control, such as the synthesis of pure β -N-glycosyl sulfonamides via Palladium-catalyzed decarboxylative allylation[6].

G Donor Protected L-Fucal Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Armed Armed (e.g., Benzyl) High Reactivity Oxocarbenium->Armed Ether PGs Disarmed Disarmed (e.g., Acetyl) Low Reactivity Oxocarbenium->Disarmed Ester PGs Mixed Mixed α/β Glycosides Armed->Mixed SN1-like Pathway Alpha Highly α-Selective Disarmed->Alpha RGP Stabilization

Mechanistic divergence in stereoselectivity driven by armed vs. disarmed protecting groups.

Comparative Analysis of L-Fucal Protecting Groups

The following table synthesizes quantitative data and empirical observations comparing the three primary protecting group strategies utilized for L-fucal derivatives.

Protecting Group StrategyElectronic EffectRelative ReactivityMajor Stereochemical Outcome (O-Glycosylation)Key Synthetic Application
3,4-di-O-Acetyl DisarmedLowHighly α -selective (via RGP)Synthesis of 2-deoxy- α -L-fucosides, L-oliose, and fluorinated analogs[4],[3],[7]
3,4-di-O-Benzyl ArmedHighMixed α/β (Promoter dependent)Coupling with unreactive acceptors; requires specific catalysts for selectivity[2],[5]
3,4-O-Carbonate Conformationally LockedModerateHighly β -selective (Pd-catalyzed)Assembly of 2,3-unsaturated β -N-glycosyl sulfonamides[6]
3,4-O-Disiloxane Conformationally LockedModerateHighly α -selectiveStereocontrolled 2-deoxy glycoside assembly[5]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so that the operator understands why a reaction proceeds, and validation checkpoints are provided to confirm success before advancing.

G L_Fucose L-Fucose (Starting Material) Peracetyl Peracetylated L-Fucose L_Fucose->Peracetyl Ac2O, Pyridine Bromide Fucosyl Bromide Peracetyl->Bromide PBr3, DCM DiAcFucal 3,4-di-O-acetyl-L-fucal Bromide->DiAcFucal Zn dust, AcOH Deacetyl L-Fucal (Unprotected) DiAcFucal->Deacetyl NaOMe, MeOH DiBnFucal 3,4-di-O-benzyl-L-fucal Deacetyl->DiBnFucal NaH, BnBr, DMF Carbonate 3,4-O-carbonate-L-fucal Deacetyl->Carbonate Triphosgene, Pyridine

Divergent synthesis workflow for orthogonally protected L-fucal derivatives.

Protocol 1: Synthesis of 3,4-di-O-acetyl-L-fucal via Fischer-Zach Reductive Elimination

This is the foundational protocol for accessing the L-fucal core from commercial L-fucose[3],[8].

Causality & Mechanism: Peracetylation neutralizes nucleophilic hydroxyls, preventing polymerization. Treatment with Phosphorus tribromide ( PBr3​ ) selectively activates the anomeric position. Due to the anomeric effect, the thermodynamic α -bromide is formed exclusively. The subsequent reductive elimination using Zinc dust requires an anti-periplanar arrangement of the C1-Br and C2-OAc bonds. The α -bromide satisfies this geometric constraint, enabling rapid extrusion of the acetate and formation of the Δ1,2 glycal double bond[3].

Step-by-Step Procedure:

  • Peracetylation: Suspend L-fucose (10.0 g, 60.9 mmol) in pyridine (50 mL) and cool to 0 °C. Slowly add acetic anhydride ( Ac2​O , 50 mL) and a catalytic amount of DMAP. Stir at room temperature for 12 h. Concentrate under reduced pressure and co-evaporate with toluene to yield peracetylated L-fucose.

  • Bromination: Dissolve the crude peracetate in anhydrous DCM (100 mL) at 0 °C. Dropwise add PBr3​ (1.2 equiv) and stir for 2 h. Quench with ice water, extract with DCM, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

  • Reductive Elimination: Dissolve the crude bromide in a mixture of glacial acetic acid (80 mL) and water (20 mL). Cool to 0 °C. Add Zinc dust (20.0 g) in portions over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 2 h. Filter through a pad of Celite, neutralize the filtrate with cold saturated NaHCO3​ , extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

Self-Validation System:

  • TLC: The product will appear as a UV-active spot (due to the alkene) at Rf​≈0.6 (3:1 Hexanes/EtOAc), staining dark brown with KMnO4​ .

  • 1H NMR ( CDCl3​ ): Validation is confirmed by the disappearance of the anomeric proton of the bromide ( ∼6.5 ppm) and the emergence of characteristic glycal alkene protons: H-1 at δ 6.32 (d, J=6.3 Hz) and H-2 at δ 4.81 (dt, J=1.6,5.6 Hz)[8].

Protocol 2: Synthesis of the Armed Donor (3,4-di-O-benzyl-L-fucal)

To access a highly reactive armed donor, the acetates must be exchanged for benzyl ethers[2].

Causality & Mechanism: Direct basic hydrolysis of acetates can generate water, which risks acid-catalyzed hydration of the sensitive glycal double bond (forming a 2-deoxy hemiacetal). Therefore, Zemplén deacetylation using catalytic Sodium Methoxide (NaOMe) in anhydrous Methanol is employed. This transesterification cleanly removes the acetates, yielding volatile methyl acetate. Subsequent benzylation utilizes Sodium Hydride (NaH) to generate the highly nucleophilic alkoxides, which displace Benzyl Bromide (BnBr) via an SN​2 mechanism[2].

Step-by-Step Procedure:

  • Deacetylation: Dissolve 3,4-di-O-acetyl-L-fucal (5.0 g, 23.3 mmol) in anhydrous MeOH (50 mL). Add 0.5 M NaOMe in MeOH (2.0 mL). Stir at room temperature for 2 h. Neutralize with Amberlite IR-120 ( H+ ) resin, filter, and concentrate to yield unprotected L-fucal.

  • Benzylation: Dissolve the crude L-fucal in anhydrous DMF (40 mL) and cool to 0 °C under Argon. Carefully add NaH (60% dispersion in mineral oil, 3.0 equiv) in portions. Stir for 30 min. Dropwise add Benzyl Bromide (3.0 equiv) and a catalytic amount of TBAI. Allow the reaction to warm to room temperature and stir for 12 h. Quench with methanol, dilute with water, extract with Et2​O , dry, and purify via chromatography.

Self-Validation System:

  • TLC: Complete conversion is indicated by a shift from Rf​≈0.1 (diol) to Rf​≈0.7 (dibenzyl ether) in 3:1 Hexanes/EtOAc.

  • IR Spectroscopy: Validation is achieved by confirming the complete disappearance of the broad O-H stretching band ( ∼3300cm−1 ) and the appearance of strong C-O ether bands and aromatic C-H stretches ( ∼3030cm−1 ).

Protocol 3: Stereoselective Azidoselenylation of L-Fucal (Synthesis of L-FucN3 Donor)

This advanced protocol converts the L-fucal into a 2-azido-L-fucosyl donor, a critical intermediate for synthesizing the L-FucNAc residues found in bacterial vaccines[2].

Causality & Mechanism: Direct electrophilic azidation of glycals is inefficient. This protocol utilizes (Diacetoxyiodo)benzene ( PhI(OAc)2​ ) to oxidize Diphenyl Diselenide ( (PhSe)2​ ) into an electrophilic "PhSe+" species. This soft electrophile selectively attacks the electron-rich glycal double bond, forming a transient seleniranium ion. The bulky selenium group blocks one face of the ring, forcing the incoming azide nucleophile (from TMSN3​ ) to open the intermediate via a trans-diaxial trajectory. This stereoelectronic control guarantees the formation of the α -L-fucosyl azide[2].

Step-by-Step Procedure:

  • Degas a solution of 3,4-di-O-acetyl-L-fucal (1.0 equiv) and (PhSe)2​ (1.0 equiv) in anhydrous DCM (0.2 M) via sonication for 30 min.

  • Cool the mixture to -30 °C under Argon.

  • Add PhI(OAc)2​ (1.0 equiv) and Trimethylsilyl azide ( TMSN3​ , 2.0 equiv).

  • Stir for 1 h at -30 °C, then allow to warm to -20 °C and stir overnight.

  • Quench the unreacted electrophilic species by adding cyclohexene (excess), warm to room temperature, concentrate, and purify via silica gel chromatography.

Self-Validation System:

  • 1H NMR ( CDCl3​ ): The success of the trans-diaxial addition is validated by the anomeric proton shift. The installation of the anomeric PhSe group and the C-2 azide results in a characteristic upfield shift of H-2 compared to an oxygen-bearing carbon, and coupling constants ( J1,2​ ) will confirm the 1,2-trans stereochemical relationship[2].

References

  • Title: Influence of C-4 Axial/Equatorial Configuration and Neighboring Group/Remote Group Participation (NGP/RGP)
  • Source: nih.
  • Source: pnas.
  • Source: nsf.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative Guide: 4-O-Benzyl-L-fucal vs. D-Glucal Derivatives in Transition-Metal Cross-Coupling

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary The synthesis of C-glycosides—carbohydrate mimetics where the anomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The synthesis of C-glycosides—carbohydrate mimetics where the anomeric oxygen is replaced by a carbon atom—is a critical frontier in drug development due to their profound metabolic stability and resistance to enzymatic cleavage[1]. Transition-metal-catalyzed cross-coupling of glycals has emerged as the most robust method for constructing these architectures.

This guide provides an objective, data-driven comparison between two highly valuable glycal donors: 4-O-Benzyl-L-fucal and standard D-glucal derivatives (e.g., 3,4,6-tri-O-benzyl-D-glucal or 3,4-O-carbonate-D-glucal). By analyzing their structural divergence, mechanistic behavior under palladium catalysis, and stereoselective outcomes, this guide empowers synthetic chemists to optimize their cross-coupling workflows.

Structural & Mechanistic Divergence

The fundamental reactivity of a glycal in cross-coupling is dictated by its ring conformation, the electronic nature of its protecting groups, and the steric bulk at the C6 position.

  • D-Glucal Derivatives: Possess a bulky C6-CH₂OR group. During palladium-catalyzed cross-coupling, this C6 substituent can sterically hinder the approach of the transition metal complex or the incoming nucleophile. Depending on the catalyst, this steric bulk can either aid in face-selective shielding or lead to diminished yields due to competing β-hydride elimination pathways[2].

  • 4-O-Benzyl-L-fucal: As a 6-deoxy-L-galactal derivative, it lacks the bulky C6-hydroxymethyl group, replacing it with a simple C5-methyl. The absence of this sterically hindered group at C6 does not negatively impact the stereoselectivity of the transformation; rather, it often reduces steric congestion at the transition state[2]. Furthermore, the 4-O-benzyl ether is electronically stabilizing (via inductive effects) and non-participating, meaning it prevents neighboring group participation (NGP). This allows the palladium catalyst to dictate stereocontrol entirely through face-selective coordination[3].

Mechanistic Pathways: Pd(0) vs. Pd(II) Catalysis

The choice of palladium oxidation state fundamentally alters the cross-coupling mechanism for both substrates. Pd(0) systems (e.g., Pd₂(dba)₃) typically proceed via an oxidative addition to form a stereoretentive π-allyl palladium intermediate. Conversely, Pd(II) systems (e.g., Pd(OAc)₂) often proceed via electrophilic activation of the glycal double bond, generating an oxocarbenium-like intermediate that favors thermodynamic α-selectivity with hard nucleophiles, or specific β-selectivity depending on the ligand environment[3].

Mechanism Glycal Glycal Donor (L-Fucal / D-Glucal) Pd0 Pd(0) Catalysis e.g., Pd2(dba)3 Glycal->Pd0 Oxidative Addition PdII Pd(II) Catalysis e.g., Pd(OAc)2 Glycal->PdII Electrophilic Activation PiAllyl π-Allyl Pd Complex (Stereoretentive) Pd0->PiAllyl Oxo Oxocarbenium Ion (Thermodynamic) PdII->Oxo Beta β-Glycoside (Kinetic/Soft Nuc) PiAllyl->Beta Face-selective attack Alpha α-Glycoside (Thermodynamic/Hard Nuc) Oxo->Alpha Anomeric effect

Fig 1. Divergent mechanistic pathways of Pd(0) and Pd(II) catalyzed glycal cross-coupling.

Comparative Performance in Cross-Coupling Reactions

To objectively compare these substrates, we analyze their performance across two highly utilized cross-coupling frameworks: Stille-type Arylation and Heck-type Vinylogous C-Glycosylation.

A. Stille-Type Arylation and Aroylation

In the cross-coupling of 1-tributylstannyl glycals with aroyl chlorides, the selectivity between aroylation (ketone formation) and arylation (decarbonylation) is tightly controlled by the catalyst. Studies demonstrate that Pd(OAc)₂ provides aroyl C-glycals with high selectivity, whereas Pd(PPh₃)₄ produces aryl C-glycals[4]. Both 1-tributylstannyl-L-fucal and D-glucal derivatives exhibit excellent reactivity here, but L-fucal uniquely provides direct access to 6-deoxy-L-aryl C-glycosides, which are critical pharmacophores in selectin inhibitors.

B. Heck-Type Vinylogous C-Glycosylation

When utilizing 3,4-O-carbonate protected glycals with α,β-unsaturated lactones (e.g., coumarins), palladium catalysis achieves exclusive regio- and stereoselectivity. Experimental data confirms that the coupling of 3,4-O-carbonate L-fucal yields a single β-C-glycoside adduct, proving that the lack of a C6-bulky group does not erode stereocontrol[2]. D-glucal derivatives perform similarly well but require careful tuning of the C6 protecting group to avoid steric clash with bulky ligands like Xantphos[2].

Quantitative Data Summary
SubstrateReaction TypeCatalyst / LigandPrimary ProductYield (%)Stereoselectivity (α:β)
1-Stannyl-L-fucal Stille ArylationPd(PPh₃)₄Aryl C-L-fucal71-75%>95:5
1-Stannyl-D-glucal Stille ArylationPd(PPh₃)₄Aryl C-D-glucal65-71%>90:10
L-fucal (Carbonate) Heck VinylogousPd(OAc)₂ / Xantphosβ-C-Glycoside85-88%Exclusive β
D-Glucal (Carbonate) Heck VinylogousPd(OAc)₂ / Xantphosβ-C-Glycoside82-89%Exclusive β

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the ligand environment and monitoring the anomeric proton coupling constants ( J1,2​ ) via ¹H-NMR, researchers can verify the mechanistic fidelity of the cross-coupling.

Protocol 1: Palladium-Catalyzed Vinylogous C-Glycosylation

Optimized for 4-O-Benzyl-L-fucal and D-glucal carbonate derivatives.

Reagents & Materials:

  • Glycal donor (0.1 mmol)

  • Vinylogous acceptor (e.g., 3-cyano-4-methylcoumarin) (0.15 mmol)

  • Pd(OAc)₂ (5 mol %, 1.1 mg)

  • Xantphos ligand (7.5 mol %, 4.3 mg)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (0.15 mmol)

  • Anhydrous CH₂Cl₂ (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the glycal donor, vinylogous acceptor, Pd(OAc)₂, Xantphos, and DABCO.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen ( N2​ ) three times to ensure the complete removal of oxygen, which can prematurely oxidize the palladium species.

  • Solvent Addition: Inject anhydrous CH₂Cl₂ (2.0 mL) via syringe.

  • Reaction: Stir the mixture at 25 °C (or up to 40 °C for sterically hindered D-glucal derivatives) for 12–24 hours. Monitor the consumption of the glycal via TLC (Hexanes/EtOAc, 3:1).

  • Quenching & Isolation: Filter the crude mixture through a short pad of Celite to remove the palladium black. Concentrate the filtrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Dissolve the purified product in CDCl₃ and acquire a ¹H-NMR spectrum. For β-C-glycosides, verify the anomeric proton ( H1​ ) coupling constant (typically J1,2​≈8.0−9.5 Hz for trans-diaxial orientation in D-glucal derivatives).

Workflow Prep 1. Substrate Preparation Glycal Donor + Acceptor Cat 2. Catalyst & Ligand Loading Pd(OAc)2 (5 mol%) + Xantphos (7.5 mol%) Prep->Cat React 3. Cross-Coupling Reaction Solvent: CH2Cl2, Base: DABCO, 25°C, 12h Cat->React Isolate 4. Isolation & Verification Flash Chromatography & 1H-NMR (α/β ratio) React->Isolate

Fig 2. Standardized workflow for palladium-catalyzed stereospecific C-glycosylation.

Conclusion & Selection Matrix

Both 4-O-Benzyl-L-fucal and D-glucal derivatives are highly competent substrates for transition-metal cross-coupling, but their selection should be driven by the target pharmacophore and steric tolerances of the catalytic system:

  • Choose 4-O-Benzyl-L-fucal when: Synthesizing 6-deoxy-L-sugar analogs (e.g., fucosides). Its lack of a bulky C6 group minimizes steric clash with bulky biphenyl-type ligands (like JackiePhos or Xantphos), leading to exceptionally clean reaction profiles and high stereoretention[2],[1].

  • Choose D-Glucal Derivatives when: The target requires a fully oxygenated hexose core. Be prepared to tune the C6 protecting group (e.g., swapping a bulky TBDPS group for a smaller Benzyl or Acetyl group) if β-hydride elimination outcompetes the desired cross-coupling pathway[2].

Sources

Safety & Regulatory Compliance

Safety

Inferred Hazard Profile and Immediate Safety Precautions

As a Senior Application Scientist, it is my priority to provide you with comprehensive, safety-driven guidance that extends beyond product specifications to encompass the entire lifecycle of a chemical reagent in your la...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to provide you with comprehensive, safety-driven guidance that extends beyond product specifications to encompass the entire lifecycle of a chemical reagent in your laboratory. This guide addresses the proper disposal procedures for 4-O-Benzyl-L-fucal, a protected monosaccharide crucial in advanced glycochemistry research.[1][2]

Given the presence of a benzyl group, it is prudent to handle 4-O-Benzyl-L-fucal with the assumption that it may share hazards with similar compounds like benzyl alcohol.[3][4][5] These potential hazards include being harmful if swallowed or inhaled and causing serious eye irritation.[3][4][5]

Personal Protective Equipment (PPE)

Before handling 4-O-Benzyl-L-fucal for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and potential vapors.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential absorption.[6]
Skin and Body Protection Laboratory coat.Protects personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the potential for inhalation of any harmful vapors.[6]

Disposal Decision Workflow

The primary directive for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. The following diagram outlines the decision-making process for the proper disposal of 4-O-Benzyl-L-fucal.

Disposal Decision Workflow for 4-O-Benzyl-L-fucal cluster_0 Initial Assessment cluster_1 Primary Disposal Route cluster_2 Alternative (Expert Use Only) cluster_3 Spill Management Start Start: 4-O-Benzyl-L-fucal Waste Generated Assess Assess Waste - Pure compound? - Contaminated material? - Aqueous solution? Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate Waste - Do not mix with other waste streams. Assess->Segregate Consider_Neutralization Consider Chemical Neutralization - Is it feasible and safe? Assess->Consider_Neutralization For pure compound in research setting Label Label Container - 'Hazardous Waste' - '4-O-Benzyl-L-fucal' - Indicate concentration/quantity. Segregate->Label Store Store Safely - Compatible, sealed container. - Secondary containment. - Well-ventilated area. Label->Store Arrange Arrange for Pickup - Contact licensed hazardous waste disposal service. Store->Arrange Consider_Neutralization->Segregate No Debenzylation Perform Debenzylation (e.g., Catalytic Hydrogenation) - Converts to less hazardous compounds. Consider_Neutralization->Debenzylation Yes Dispose_Mixture Dispose of Reaction Mixture - Follow institutional protocols for the resulting waste. Debenzylation->Dispose_Mixture Contain Contain Spill - Use inert absorbent material. Spill->Contain Yes Collect Collect Waste - Place in a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate Area - Clean with soap and water. - Collect cleaning materials as hazardous waste. Collect->Decontaminate Decontaminate->Arrange

Caption: Disposal Decision Workflow for 4-O-Benzyl-L-fucal.

Core Disposal Protocol: Licensed Hazardous Waste Contractor

This is the most recommended and universally compliant method for the disposal of 4-O-Benzyl-L-fucal waste.

Step 1: Waste Segregation and Collection

  • Do Not Mix : 4-O-Benzyl-L-fucal waste should be collected separately and not mixed with other chemical waste streams.[7]

  • Container : Collect the waste in its original container if possible, or in a designated, compatible, and clearly labeled waste container.[8][9] The container must be in good condition, free of leaks, and have a secure lid.[8][9]

Step 2: Labeling

  • The waste container must be clearly labeled as "Hazardous Waste."[8][9]

  • The label must include the full chemical name: "4-O-Benzyl-L-fucal."

  • Indicate the concentration and total quantity of the waste.

  • Include the date when the waste was first added to the container.[8]

Step 3: Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[10]

  • The storage area must be at or near the point of generation.[10]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials.[1][11]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8][10]

  • Do not attempt to transport the hazardous waste yourself.[8]

Chemical Neutralization: For Experienced Professionals

For laboratories with the appropriate expertise and equipment, chemical neutralization via debenzylation may be a viable option to render the waste less hazardous before disposal. Benzyl ethers can be cleaved under various conditions.[12][13][14][15][16]

Conceptual Protocol: Catalytic Transfer Hydrogenation

This method avoids the need for handling flammable hydrogen gas.[12]

  • Reaction Setup : In a fume hood, dissolve the 4-O-Benzyl-L-fucal waste in a suitable solvent such as methanol.

  • Reagent Addition : Add a palladium on carbon catalyst (e.g., 10% Pd/C) and a hydrogen donor like triethylsilane.[12]

  • Reaction : Stir the mixture at room temperature until the debenzylation is complete (monitor by TLC or other appropriate analytical method).

  • Workup : Filter the reaction mixture to remove the palladium catalyst. The solid catalyst should be handled as a separate hazardous waste stream (potentially pyrophoric).

  • Disposal of Resulting Mixture : The resulting filtrate, containing the debenzylated fucal and other byproducts, should be evaluated for its hazard profile and disposed of according to institutional guidelines for the specific components. It may be suitable for disposal as a non-halogenated organic solvent waste.

Important Considerations for Chemical Neutralization:

  • This procedure should only be performed by trained chemists.

  • A thorough understanding of the reaction mechanism and potential byproducts is essential.

  • The disposal of the resulting reaction mixture must still comply with all applicable regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protection : Do not attempt to clean a spill without the proper PPE as outlined above.

  • Containment : For small spills, contain the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[7][17]

  • Collection : Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[7][17]

  • Decontamination : Clean the spill area thoroughly with soap and water.[6] Collect all cleaning materials (wipes, etc.) as hazardous waste.[6]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of 4-O-Benzyl-L-fucal, upholding the principles of laboratory safety and regulatory compliance.

References

  • ECOLINK. (n.d.). Glycol Ether DB Safety Data Sheet.
  • Old Dominion University. (n.d.). Laboratory Waste Management Guidelines.
  • ChemCentral. (2018, December 14). Safety Data Sheet (SDS) - Benzyl Alcohol.
  • Beilstein Journals. (2013, January 14). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.
  • NextSDS. (n.d.). 4-O-BENZYL-L-FUCAL, — Chemical Substance Information.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose.
  • MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • (2025, June 17). Explore High-Quality Monosaccharides for Advanced Glycochemistry Research.
  • (n.d.). 1 - Safety Data Sheet.
  • A.G. Layne. (n.d.). Glycol Ether DPNB SILVER FERN CHEMICAL, INC..
  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Benzyl chloride.
  • (n.d.). SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT.
  • Sigma-Aldrich. (2026, February 13). SAFETY DATA SHEET - Benzyl alcohol.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • PubMed. (2025, December 19). Enzymatic and chemical depolymerization of Fucus evanescens fucoidan: Impact on structure and hemostatic activity.
  • PubMed. (2004, May 1). Inhibition of fucosyltransferase VII by gallic acid and its derivatives.
  • National Institutes of Health. (n.d.). 4-O-Benzyl-L-fucal | C13H16O3 | CID 14054734 - PubChem.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Sigma-Aldrich. (n.d.). Protected Carbohydrate Building Blocks for More Efficient Syntheses.
  • (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • ACS Publications. (2023, February 18). How Sugars Protect Dry Protein Structure | Biochemistry.
  • BenchChem. (2025). Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals.
  • ResearchGate. (2023, January 14). (PDF) The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative.
  • PMC. (n.d.). The role of Monosaccharide Transport Proteins in carbohydrate assimilation, distribution, metabolism and homeostasis.
  • (2011, February 12). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET.
  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
  • PubMed. (2019, November 15). The response of the algae Fucus virsoides (Fucales, Ochrophyta) to Roundup® solution exposure: A metabolomics approach.
  • Environmental Health & Safety. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs).
  • PubMed. (n.d.). Inactivation of influenza and other viruses by a mixture of virucidal compounds.

Sources

Handling

Personal protective equipment for handling 4-O-Benzyl-L-fucal

Title: Comprehensive Safety and Operational Guide for Handling 4-O-Benzyl-L-fucal 1. Executive Summary & Chemical Profile 4-O-Benzyl-L-fucal (CAS: 137035-65-5) is a highly specialized synthetic intermediate widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 4-O-Benzyl-L-fucal

1. Executive Summary & Chemical Profile 4-O-Benzyl-L-fucal (CAS: 137035-65-5) is a highly specialized synthetic intermediate widely utilized in carbohydrate chemistry, specifically as a building block for complex oligosaccharides and glycomimetics in drug development. Because it is a specialized research chemical, comprehensive toxicological data (such as ACGIH, IARC, or NTP listings) is currently unavailable[1]. Consequently, as a Senior Application Scientist, I mandate that this compound be treated as an uncharacterized hazardous material. The following guide provides a self-validating, causally-driven operational framework to ensure absolute safety and logistical efficiency in your laboratory.

2. Physicochemical Hazard Profile Understanding the physical properties of a compound is the first step in risk mitigation. The lipophilic nature of the benzyl protecting group increases the molecule's solubility in organic solvents, which in turn increases the risk of dermal absorption if a solution permeates standard laboratory gloves.

Table 1: Physicochemical Properties and Safety Implications

Property/IdentifierValue / DetailsOperational Safety Implication
CAS Number 137035-65-5Essential for inventory tracking and accurate hazardous waste labeling[2].
Molecular Formula C13H16O3Lipophilic structure; readily crosses biological membranes if dissolved in carrier solvents.
Toxicity Data Uncharacterized (Not listed)Assume acute toxicity via inhalation/ingestion; mandates stringent engineering controls[1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing; requires static-free handling techniques.

3. Personal Protective Equipment (PPE) Matrix OSHA's Laboratory Standard (29 CFR 1910.1450) dictates that PPE is the final line of defense against chemical exposure[3]. For 4-O-Benzyl-L-fucal, the PPE selection is driven not just by the powder itself, but by the aggressive organic solvents (e.g., dichloromethane, toluene) required to utilize it in synthetic reactions.

  • Hand Protection: Double-layered nitrile gloves (minimum 4 mil thickness). Causality: Standard latex offers zero resistance to halogenated solvents. Nitrile provides a temporary barrier, but double-gloving ensures that if the outer layer is breached by a solvent carrying the dissolved glycal, the inner layer protects the skin while the user safely removes the contaminated pair[4].

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: Safety glasses only protect against direct impact. Splash goggles provide a hermetic seal against solvent vapors and accidental splashes during pressurized inert-gas transfers[5].

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs. Causality: Fitted cuffs prevent the dragging of sleeves through chemical spills and reduce the risk of knocking over delicate glassware in the fume hood.

4. Operational Handling & Experimental Workflows To ensure a self-validating safety system, every step of the handling process must confirm the success of the previous step.

Protocol: Safe Weighing and Glycosylation Setup

  • Engineering Control Verification: Before opening the reagent bottle, verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Causality: This ensures sufficient negative pressure to capture any aerosolized 4-O-Benzyl-L-fucal dust before it enters the operator's breathing zone[6].

  • Static Mitigation: Wipe the exterior of the weighing vial and the analytical balance pan with an anti-static brush or a wipe lightly dampened with isopropanol. Causality: Static electricity can cause fine powders to disperse into the air or cling to the outside of the vial, leading to inaccurate yields and contamination.

  • Material Transfer: Using a clean, grounded metal spatula, carefully transfer the required mass of 4-O-Benzyl-L-fucal into the tared vial. Cap the vial immediately before removing it from the balance enclosure.

  • Dissolution & Reaction: Transfer the capped vial to the reaction fume hood. Purge the reaction vessel with inert gas (Argon or Nitrogen). Dissolve the glycal in anhydrous solvent (e.g., Dichloromethane) via syringe transfer. Causality: Benzyl-protected glycals are often reacted with moisture-sensitive Lewis acid promoters (like BF3·OEt2); excluding atmospheric moisture prevents violent side reactions and degradation of the promoter.

5. Spill Management and Disposal Plan A rapid, calculated response to spills prevents localized accidents from becoming laboratory-wide contamination events.

Protocol: Spill Remediation

  • Containment: If 4-O-Benzyl-L-fucal powder is spilled, do NOT sweep it dry. Gently cover the powder with absorbent paper towels lightly dampened with water or ethanol. Causality: Dry sweeping generates airborne dust, creating a severe inhalation hazard. Dampening the powder binds the particulates.

  • Absorption (If in solution): For spills of the compound dissolved in solvent, surround the spill with an inert absorbent barrier (e.g., vermiculite or universal spill pads) to prevent it from reaching floor drains.

  • Collection: Use non-sparking polypropylene scoops to collect the absorbed material. Place all debris into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Waste Segregation: Label the container explicitly: "Hazardous Waste: 4-O-Benzyl-L-fucal / [Insert Solvent Name] Spill Debris." Route the waste according to the solvent used. If dissolved in dichloromethane, it MUST go to the "Halogenated Organic Waste" stream to prevent explosive reactions with non-halogenated waste streams.

6. Safety Workflow Visualization The following diagram illustrates the logical progression of safety protocols from material receipt to final disposal.

SafetyWorkflow Start Material Receipt 4-O-Benzyl-L-fucal PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Engineering Control) PPE->Hood Reaction Execute Glycosylation (Inert Atmosphere) Hood->Reaction Spill Spill Event? Reaction->Spill Cleanup Spill Cleanup Protocol (Absorb & Contain) Spill->Cleanup Yes Waste Hazardous Waste Disposal (Segregate by Solvent) Spill->Waste No Cleanup->Waste

Workflow for the safe handling, reaction execution, and disposal of 4-O-Benzyl-L-fucal.

References

  • "4-O-BENZYL-L-FUCAL, — Chemical Substance Information - NextSDS", NextSDS. URL:

  • "Alfa Chemistry (Page 211) @ ChemBuyersGuide.com, Inc.", ChemBuyersGuide. URL:

  • "Material Safety Data Sheet - Cole-Parmer", Cole-Parmer. URL:

  • "Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety", NC State University. URL:

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC", NIH. URL:

  • "Laboratory Safety Guidance - OSHA", OSHA. URL:

  • "OSHA Lab Safety Equipment: Requirements & Compliance Guide", Lab Equipment Direct. URL:

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